Product packaging for 1-Methoxycyclopropan-1-ol(Cat. No.:CAS No. 5009-28-9)

1-Methoxycyclopropan-1-ol

Cat. No.: B15489061
CAS No.: 5009-28-9
M. Wt: 88.11 g/mol
InChI Key: HMVSIAPVFACVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methoxycyclopropan-1-ol is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 88.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B15489061 1-Methoxycyclopropan-1-ol CAS No. 5009-28-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5009-28-9

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

IUPAC Name

1-methoxycyclopropan-1-ol

InChI

InChI=1S/C4H8O2/c1-6-4(5)2-3-4/h5H,2-3H2,1H3

InChI Key

HMVSIAPVFACVKH-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methoxycyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methoxycyclopropan-1-ol, a valuable building block in organic synthesis and drug discovery. The core of this synthesis is the Kulinkovich reaction, a powerful method for the formation of cyclopropanol rings from esters.[1][2][3] This document details the reaction mechanism, provides a detailed experimental protocol, and presents relevant data in a structured format.

Core Synthesis Pathway: The Kulinkovich Reaction

The synthesis of this compound is achieved through the Kulinkovich reaction, which involves the treatment of an ester, in this case, methyl methoxyacetate, with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][3][4] This reaction proceeds via the in situ formation of a titanacyclopropane intermediate, which then reacts with the ester to form the desired cyclopropanol.[1][3]

The overall transformation is as follows:

Reaction Mechanism

The generally accepted mechanism for the Kulinkovich reaction involves several key steps:[1][3]

  • Transmetalation: Two equivalents of the Grignard reagent (e.g., ethylmagnesium bromide) react with the titanium(IV) alkoxide (e.g., titanium(IV) isopropoxide) to form a dialkyltitanium species.

  • β-Hydride Elimination: This unstable dialkyltitanium intermediate undergoes β-hydride elimination to generate a titanacyclopropane intermediate and ethane gas.

  • Reaction with Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and reacts with the carbonyl group of the ester (methyl methoxyacetate).

  • Ring Formation: A subsequent intramolecular reaction leads to the formation of the cyclopropane ring.

  • Hydrolysis: The final product, this compound, is obtained after aqueous workup.

Reaction Pathway Diagram

Kulinkovich_Reaction cluster_start Starting Materials & Catalyst Ester Methyl Methoxyacetate Titanacyclopropane Titanacyclopropane Intermediate Ester->Titanacyclopropane Reaction Grignard 2 EtMgBr Grignard->Titanacyclopropane Forms Catalyst Ti(OiPr)4 Catalyst->Titanacyclopropane Catalyzes Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane Insertion Product_alkoxide Magnesium Alkoxide of Product Oxatitanacyclopentane->Product_alkoxide Rearrangement & Ring Closure Workup Aqueous Workup Product_alkoxide->Workup Product This compound Workup->Product Protonation

Caption: The Kulinkovich reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the Kulinkovich reaction.[2][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
Methyl Methoxyacetate104.101.094>98%
Ethylmagnesium Bromide131.27-3.0 M in diethyl ether
Titanium(IV) isopropoxide284.220.96>97%
Diethyl ether74.120.713Anhydrous
Saturated aq. NH4Cl---
Anhydrous MgSO4120.37--

Reaction Conditions:

ParameterValue
Temperature0 °C to room temperature
Reaction Time1-2 hours
AtmosphereInert (Argon or Nitrogen)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add a solution of methyl methoxyacetate (1.0 eq) in anhydrous diethyl ether (20 mL per 10 mmol of ester).

  • Add titanium(IV) isopropoxide (0.1 - 0.2 eq) to the solution at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethylmagnesium bromide (2.2 eq) in diethyl ether to the stirred mixture over 30-60 minutes. Gas evolution (ethane) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Setup Reaction Flask (Inert Atmosphere) Start->Setup Add_Ester_Ti Add Methyl Methoxyacetate and Ti(OiPr)4 in Et2O Setup->Add_Ester_Ti Cool Cool to 0 °C Add_Ester_Ti->Cool Add_Grignard Slowly Add EtMgBr Cool->Add_Grignard Warm_Stir Warm to RT and Stir Add_Grignard->Warm_Stir Quench Quench with sat. aq. NH4Cl Warm_Stir->Quench Filter Filter through Celite® Quench->Filter Extract Extract with Et2O Filter->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (Distillation or Chromatography) Dry_Concentrate->Purify End Obtain Pure Product Purify->End

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Data Presentation

Expected Quantitative Data:

While a specific yield for this compound is not explicitly reported in the foundational literature, yields for the Kulinkovich reaction on similar unfunctionalized esters are generally high.

ProductStarting EsterYield (%)Reference
1-Methylcyclopropan-1-olMethyl Acetate76[2]
1-Propylcyclopropan-1-olMethyl Butyrate85[2]
1-Pentylcyclopropan-1-olMethyl Hexanoate95[2]

Based on these results, a yield in the range of 70-90% can be reasonably expected for the synthesis of this compound.

Expected Spectroscopic Data:

The structure of this compound can be confirmed by standard spectroscopic methods. The expected data are summarized below:

Spectroscopic Data Expected Values
¹H NMR (CDCl₃) δ (ppm): ~3.4 (s, 3H, -OCH₃), ~3.0-3.5 (br s, 1H, -OH), ~0.8-1.2 (m, 4H, cyclopropyl CH₂)
¹³C NMR (CDCl₃) δ (ppm): ~70 (-C-OH), ~55 (-OCH₃), ~15-25 (cyclopropyl CH₂)
IR (neat) ν (cm⁻¹): ~3400 (br, O-H), ~3000 (C-H), ~1050 (C-O)
Mass Spectrometry (EI) m/z (%): 88 (M⁺), 73 (M⁺ - CH₃), 57 (M⁺ - OCH₃)

Conclusion

The Kulinkovich reaction provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. The procedure is straightforward and generally high-yielding. This technical guide offers a comprehensive resource for researchers and professionals in drug development, enabling the successful synthesis and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to 1-Methoxycyclopropan-1-ol: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclopropan-1-ol, also known as cyclopropanone methyl hemiacetal, is a reactive intermediate of significant interest in organic synthesis. Its strained three-membered ring and the presence of both a hydroxyl and a methoxy group on the same carbon confer unique chemical properties and reactivity. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, spectral data, synthesis, and characteristic reactions such as ring-opening and nucleophilic additions. Detailed experimental protocols for the synthesis of a closely related precursor and its analogous reactions are provided to facilitate its application in research and development.

Chemical and Physical Properties

PropertyValueSource/Method
Molecular Formula C₄H₈O₂-
Molecular Weight 88.11 g/mol Calculated
Boiling Point Data not available-
Melting Point Data not available-
Density Data not available-
Appearance Likely a liquidInferred from related compounds

Spectral Data

Spectroscopic information is crucial for the identification and characterization of this compound.

Spectrum TypeDataSource
Infrared (IR) (CCl₄): 3600 and 3400 cm⁻¹ (hydroxyl), 3010 and 3090 cm⁻¹ (cyclopropyl)[1]
¹H Nuclear Magnetic Resonance (¹H NMR) (CCl₄) δ: 0.85 (s, 4 H, cyclopropyl) and 3.40 (s, 3 H, methoxy)[1]

Synthesis of this compound

A direct, detailed synthesis protocol for this compound is not explicitly provided in the surveyed literature. However, it can be prepared by the transacetalization of its ethyl analog, 1-ethoxycyclopropan-1-ol. The synthesis of this precursor is well-documented.

Synthesis of the Precursor: 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

The synthesis of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is a key step towards obtaining cyclopropanone hemiacetals. The following is a logical workflow for its preparation.

reagents Ethyl 3-chloropropanoate + Chlorotrimethylsilane + Sodium reaction Reaction in Toluene/Diethyl Ether reagents->reaction product 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane reaction->product

Caption: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane.

Experimental Protocol (Adapted from Organic Syntheses[1]):

  • A 1-L, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • The flask is charged with sodium metal dispersed in toluene.

  • The toluene is replaced with anhydrous diethyl ether, and chlorotrimethylsilane (1.0 mol) is added.

  • Ethyl 3-chloropropanoate (1.0 mol) is added dropwise to the stirred mixture, maintaining a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional period.

  • The reaction mixture is filtered, and the filtrate is distilled under reduced pressure to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane.

Conversion to 1-Ethoxycyclopropan-1-ol

The silyl ether is then cleaved to afford the ethyl hemiacetal.

start 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane reaction Methanolysis start->reaction product 1-Ethoxycyclopropan-1-ol reaction->product

Caption: Synthesis of 1-Ethoxycyclopropan-1-ol.

Experimental Protocol (Adapted from Organic Syntheses[1]):

  • 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane (0.56 mol) is added to methanol in an Erlenmeyer flask.

  • The solution is stirred at room temperature, typically overnight.

  • The progress of the methanolysis can be monitored by NMR spectroscopy of an aliquot from which the methanol has been evaporated.

Transacetalization to this compound

The desired this compound is formed by allowing the ethyl hemiacetal to stand in methanol.

Description of the Process[1]:

On standing in methanol at 25°C for one week, approximately 65% of 1-ethoxycyclopropanol is converted to 1-methoxycyclopropanol. The conversion is reported to be complete after 15 days. A detailed experimental protocol for isolation and purification is not provided, but would likely involve careful removal of the methanol and any remaining 1-ethoxycyclopropan-1-ol under reduced pressure.

Reactivity of this compound

The reactivity of this compound is dominated by the high ring strain of the cyclopropane ring and the hemiacetal functional group. It serves as a synthetic equivalent of the highly labile cyclopropanone.

Ring-Opening Reactions

Under thermal or acidic conditions, 1-alkoxycyclopropanols undergo ring-opening reactions. This reactivity is a key feature of their chemistry.

start 1-Alkoxycyclopropanol conditions Heat or Acid start->conditions product Propionate Ester conditions->product

Caption: Ring-Opening of 1-Alkoxycyclopropanols.

General Reaction Description:

Heating 1-ethoxycyclopropan-1-ol above 100°C or exposing it to acidic solvents results in ring-opening to form ethyl propionate[1]. It is expected that this compound will undergo a similar reaction to yield methyl propionate.

Reactions with Nucleophiles

As a cyclopropanone equivalent, this compound is expected to react with a variety of nucleophiles. The reactions of the ethyl analog are well-established and serve as a good model.

start 1-Ethoxycyclopropan-1-ol grignard Grignard Reagents (e.g., RMgBr) start->grignard azide Azides (e.g., NaN₃) start->azide amine Amines (e.g., RNH₂) start->amine product_grignard 1-Substituted Cyclopropanol grignard->product_grignard product_azide 1-Azidocyclopropanol azide->product_azide product_amine 1-Aminocyclopropanol amine->product_amine

Caption: Reactions of 1-Ethoxycyclopropan-1-ol with Nucleophiles.

Experimental Protocol for Reaction with a Grignard Reagent (Analogous Reaction, Adapted from Organic Syntheses[1]):

  • A solution of the Grignard reagent (e.g., methylmagnesium bromide) in an appropriate solvent like diethyl ether is prepared in a reaction flask under an inert atmosphere.

  • A solution of 1-ethoxycyclopropan-1-ol in the same solvent is added dropwise to the Grignard reagent at a controlled temperature (e.g., 0°C).

  • The reaction mixture is stirred for a specified period to ensure complete reaction.

  • The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The product, a 1-substituted cyclopropanol, is extracted with an organic solvent, dried, and purified by distillation or chromatography.

Stability

1-Alkoxycyclopropanols are generally stable under neutral conditions and can be stored for extended periods at low temperatures. For instance, 1-ethoxycyclopropan-1-ol can be kept unaltered for several months at 0°C[1]. However, they are sensitive to heat and acid, which can induce ring-opening.

Conclusion

This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Its utility stems from its role as a stable surrogate for the highly reactive cyclopropanone. While specific physical data remains elusive, its spectral properties and a pathway for its synthesis are known. The reactivity of its close analog, 1-ethoxycyclopropan-1-ol, provides a strong foundation for predicting its chemical behavior, particularly in ring-opening reactions and additions of nucleophiles. The experimental protocols provided for the synthesis of its precursor and for analogous reactions offer a practical starting point for researchers and drug development professionals looking to incorporate this versatile building block into their synthetic strategies. Further research to fully characterize the physical properties and reaction scope of this compound is warranted.

References

Spectroscopic Data for 1-Methoxycyclopropan-1-ol: A Search for Experimental Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and spectroscopic databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Methoxycyclopropan-1-ol could not be located.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a centralized resource for the spectroscopic properties of this compound. The core of this guide was to be built upon experimentally obtained data, presented in clearly structured tables, and supplemented with detailed experimental protocols and visualizations of key relationships.

However, the investigation has revealed a significant gap in the publicly available scientific record for this specific compound. Searches for the synthesis and spectroscopic characterization of this compound did not yield any publications detailing its NMR, IR, or MS spectra. While data for structurally related compounds, such as 1-methylcyclopropan-1-ol and other substituted cyclopropanol derivatives, are available, these are not suitable substitutes for the specific data required for this compound.

The absence of this data prevents the creation of the requested data tables and the detailing of specific experimental protocols for this molecule. Furthermore, without foundational data on its properties and interactions, any visualization of signaling pathways or experimental workflows would be purely hypothetical and not based on empirical evidence.

It is possible that the spectroscopic data for this compound exists in proprietary databases or has been synthesized and characterized in unpublished research. However, based on the accessible information, a comprehensive technical guide as requested cannot be compiled at this time. This report serves to highlight the current lack of available data and may signal an opportunity for further research into the synthesis and characterization of this compound.

The Stability and Decomposition of 1-Methoxycyclopropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclopropan-1-ol is a strained cyclic alcohol derivative of significant interest due to the synthetic utility of the cyclopropanol motif. An understanding of its stability and decomposition pathways is critical for its effective application in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the predicted stability and decomposition of this compound based on the well-established chemistry of analogous cyclopropanol systems. The inherent ring strain of the cyclopropane ring, coupled with the electronic effects of the methoxy and hydroxyl substituents at the C1 position, dictates its reactivity. This document outlines the anticipated decomposition pathways under acidic, oxidative, and thermal conditions, supported by mechanistic diagrams and proposed experimental protocols for further investigation.

Introduction

Predicted Stability and Decomposition Pathways

The decomposition of this compound is expected to be primarily driven by the relief of ring strain through the cleavage of one of the C-C bonds adjacent to the oxygen-substituted carbon. The primary pathways for this decomposition are anticipated to be acid-catalyzed, oxidative, and thermal.

Acid-Catalyzed Decomposition

In the presence of acid, the hydroxyl or methoxy group of this compound can be protonated, leading to a highly reactive intermediate that readily undergoes ring opening.[2] The C-C bond cleavage is expected to generate a stabilized carbocation, which can then be trapped by a nucleophile or undergo rearrangement.

The proposed mechanism for the acid-catalyzed ring opening is depicted below:

Acid_Catalyzed_Decomposition cluster_0 Protonation cluster_1 Ring Opening cluster_2 Product Formation This compound This compound Protonated_Intermediate Protonated Intermediate This compound->Protonated_Intermediate H+ Carbocation β-Keto Carbocation Protonated_Intermediate->Carbocation Ring Opening Product Methyl 3-hydroxypropanoate (after nucleophilic attack by H2O) Carbocation->Product + H2O, -H+

Figure 1: Proposed acid-catalyzed decomposition pathway of this compound.

Oxidative Decomposition

Single-electron oxidation, often mediated by transition metals such as Mn(III), is a common method for the ring opening of cyclopropanols.[3] This process typically generates a β-keto radical, which can then undergo further reactions.[1][3][4][5] For this compound, this would likely lead to the formation of a methyl 3-oxopropanoate radical.

The proposed mechanism for the oxidative ring opening is as follows:

Oxidative_Decomposition cluster_0 Single Electron Transfer cluster_1 Ring Opening cluster_2 Product Formation This compound This compound Radical_Cation Radical Cation This compound->Radical_Cation - e- (e.g., Mn(III)) Beta_Keto_Radical β-Keto Radical Radical_Cation->Beta_Keto_Radical Ring Opening Product Further Reactions (e.g., H-atom abstraction) Beta_Keto_Radical->Product [H]

Figure 2: Proposed oxidative decomposition pathway of this compound.

Thermal Decomposition

While less commonly discussed for cyclopropanols compared to other cyclopropane derivatives, thermal decomposition is also a possibility. At elevated temperatures, homolytic cleavage of a C-C bond could occur, leading to a diradical intermediate that would likely rearrange to more stable, acyclic products. The presence of the methoxy and hydroxyl groups would influence the stability of the resulting radical centers.

Data Presentation

Due to the absence of specific experimental data for this compound, the following tables summarize the expected factors influencing its stability and the potential decomposition products based on the chemistry of analogous compounds.

Table 1: Factors Influencing the Stability of this compound

FactorPredicted Effect on StabilityRationale
pH Decreased stability in acidic conditions.Protonation of the hydroxyl or methoxy group facilitates ring opening.[2]
Relatively stable in neutral and basic conditions.Lack of an electrophilic trigger for ring opening.
Oxidizing Agents Decreased stability in the presence of single-electron oxidants (e.g., Mn(III), Ce(IV)).Formation of a radical cation intermediate that undergoes rapid ring opening.[1][3]
Temperature Decreased stability at elevated temperatures.Increased likelihood of thermal ring cleavage to relieve strain.
Solvent Polar, protic solvents may facilitate acid-catalyzed decomposition.Solvation can stabilize charged intermediates in the ring-opening process.

Table 2: Potential Decomposition Products of this compound

Decomposition ConditionProposed Major Product(s)Proposed Minor Product(s)
Acid-Catalyzed (e.g., H₃O⁺) Methyl 3-hydroxypropanoate3-Hydroxypropanoic acid (if hydrolysis of the ester occurs)
Oxidative (e.g., Mn(acac)₃) Methyl 3-oxopropanoateProducts of radical coupling or further oxidation
Thermal Methyl propanoate, Propanal, Methyl formateComplex mixture of rearrangement and fragmentation products

Experimental Protocols

The following are proposed experimental protocols for investigating the stability and decomposition of this compound. These are generalized procedures and should be adapted based on specific laboratory conditions and safety protocols.

Synthesis of this compound (Hypothetical)

A potential synthetic route to this compound could involve the reaction of methyl acetate with a titanium(II) reagent, analogous to the Kulinkovich reaction for the synthesis of other cyclopropanols.

Workflow Diagram:

Synthesis_Workflow start Start reagents Methyl Acetate + Titanium(II) Reagent + Grignard Reagent start->reagents reaction Reaction under Inert Atmosphere reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 3: Hypothetical workflow for the synthesis of this compound.

Procedure:

  • To a solution of methyl acetate in an anhydrous, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon), add a solution of a low-valent titanium reagent (e.g., prepared from Ti(OiPr)₄ and a Grignard reagent).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Carefully quench the reaction with an aqueous solution (e.g., saturated NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Investigation of Acid-Catalyzed Decomposition

Procedure:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., acetone-d₆ for NMR monitoring).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Monitor the reaction progress over time by ¹H NMR spectroscopy or GC-MS, observing the disappearance of the starting material and the appearance of new signals corresponding to the decomposition products.

  • Isolate the major product by preparative chromatography for full characterization.

Investigation of Oxidative Decomposition

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile).

  • Add a stoichiometric amount of a single-electron oxidant (e.g., manganese(III) acetate).

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Analyze the product mixture by GC-MS and NMR to identify the decomposition products.

Conclusion

While direct experimental data on the stability and decomposition of this compound are scarce, a predictive understanding can be formulated based on the well-documented reactivity of related cyclopropanol derivatives. The inherent ring strain of the cyclopropane moiety is the primary driving force for its decomposition, which can be initiated under acidic, oxidative, or thermal conditions. The presence of both a hydroxyl and a methoxy group at the C1 position is expected to significantly influence the regioselectivity and rate of these decomposition reactions. Further experimental investigation, following the proposed protocols, is necessary to fully elucidate the specific decomposition pathways and kinetics of this intriguing molecule. This knowledge will be invaluable for its application in the synthesis of complex organic molecules and in the design of novel pharmaceuticals.

References

The Unassuming Pioneer: A Technical Guide to 1-Methoxycyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclopropan-1-ol, a methyl hemiacetal of the highly reactive cyclopropanone, represents a fascinating and synthetically useful small molecule. While seemingly simple, its history is intrinsically linked to the broader challenge of taming cyclopropanone for organic synthesis. This technical guide provides an in-depth exploration of the discovery, synthesis, and key experimental data for this compound, offering a valuable resource for researchers leveraging cyclopropane chemistry in their work.

Historical Context: The Quest for Stable Cyclopropanone Equivalents

The direct isolation and use of cyclopropanone are hampered by its high reactivity and propensity to polymerize. This challenge spurred the development of more stable synthetic equivalents, with cyclopropanone hemiacetals emerging as a practical solution. Early work on the synthesis of cyclopropanone ethyl hemiacetal from ketene and diazomethane, while successful, was low-yielding (43%) and hazardous, especially on a larger scale.[1] A significant advancement came with the development of a safer and more efficient synthesis from ethyl 3-chloropropanoate.[1] It is within this context of creating stable and accessible cyclopropanone surrogates that this compound emerged, not as a direct, targeted discovery, but as a logical and useful derivative of its ethoxy counterpart.

Synthesis of this compound

The most direct and well-documented synthesis of this compound involves the transacetalization of 1-Ethoxycyclopropan-1-ol. This process is straightforward and efficient, relying on the equilibration of the ethoxy hemiacetal in methanol.

Reaction Pathway

The synthesis is a two-stage process starting from ethyl 3-chloropropanoate to form the precursor 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane, which is then converted to 1-Ethoxycyclopropanol, and finally to this compound.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 1-Ethoxycyclopropanol cluster_1 Stage 2: Transacetalization Ethyl_3_chloropropanoate Ethyl 3-chloropropanoate Na_TMSCl 1. Na, Toluene 2. Chlorotrimethylsilane (TMSCl) Ethyl_3_chloropropanoate->Na_TMSCl Intermediate 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane Na_TMSCl->Intermediate Methanolysis Methanolysis Intermediate->Methanolysis 1_Ethoxycyclopropanol 1-Ethoxycyclopropan-1-ol Methanolysis->1_Ethoxycyclopropanol 1_Ethoxycyclopropanol_2 1-Ethoxycyclopropan-1-ol Methanol Methanol (excess) 1_Ethoxycyclopropanol_2->Methanol Stirring at 25°C 1_Methoxycyclopropanol This compound Methanol->1_Methoxycyclopropanol

Caption: Synthesis workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 1-Ethoxycyclopropan-1-ol

This procedure is adapted from the synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane and its subsequent methanolysis as described in Organic Syntheses.[1]

  • Preparation of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane:

    • A three-necked, round-bottomed flask is fitted with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel with a nitrogen inlet.

    • The flask is charged with anhydrous toluene and sodium, cut into small pieces.

    • The mixture is heated to reflux with vigorous stirring to pulverize the sodium.

    • After cooling, the toluene is replaced with anhydrous diethyl ether.

    • Chlorotrimethylsilane is added to the flask.

    • Ethyl 3-chloropropanoate is added dropwise at a rate to maintain a gentle reflux.

    • The reaction mixture is stirred overnight at room temperature.

    • The mixture is filtered under nitrogen, and the filtrate is distilled under reduced pressure to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane.

  • Methanolysis to 1-Ethoxycyclopropan-1-ol:

    • Freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is added to reagent-grade methanol in an Erlenmeyer flask with a magnetic stirring bar.

    • The solution is stirred overnight at room temperature.

    • The formation of the methanolysis product, 1-ethoxycyclopropan-1-ol, is confirmed by NMR spectroscopy of an evaporated aliquot.

Stage 2: Conversion to this compound

This procedure is based on the observation of transacetalization.[1]

  • Transacetalization:

    • 1-Ethoxycyclopropan-1-ol is dissolved in methanol.

    • The solution is allowed to stand at 25°C.

    • The conversion to this compound is monitored over time. After one week, approximately 65% conversion is observed, with the reaction appearing to be complete after 15 days.

Quantitative Data
ParameterValueReference
Yield of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane61%[1]
Boiling Point of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane43-45°C (12 mm Hg)[1]
Conversion to this compound (1 week)~65%[1]
Conversion to this compound (15 days)Complete[1]

Spectroscopic Data

The characterization of this compound is crucial for confirming its synthesis. The following spectroscopic data have been reported.[1]

Spectroscopic MethodWavenumber/Chemical ShiftAssignment
Infrared (IR) Spectroscopy (CCl₄) 3600 cm⁻¹O-H stretch
3400 cm⁻¹O-H stretch (hydrogen-bonded)
3010 cm⁻¹C-H stretch (cyclopropyl)
3090 cm⁻¹C-H stretch (cyclopropyl)
Proton NMR (¹H NMR) Spectroscopy (CCl₄) δ 0.85 ppm (s, 4H)Cyclopropyl protons (CH₂)
δ 3.40 ppm (s, 3H)Methoxy protons (OCH₃)

Applications and Future Outlook

This compound serves as a valuable and stable synthetic equivalent of cyclopropanone. Its utility lies in its ability to undergo ring-opening reactions under specific conditions to generate homoenolate equivalents, which can then participate in various carbon-carbon bond-forming reactions. This reactivity makes it a useful building block in the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. The continued development of methodologies involving cyclopropanol derivatives suggests that the applications of this compound and related compounds will continue to expand, particularly in the area of diversity-oriented synthesis for drug discovery.

References

physical properties of 1-Methoxycyclopropan-1-ol (boiling point, melting point)

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide addresses the physical properties, specifically the boiling and melting points, of 1-Methoxycyclopropan-1-ol. An exhaustive search of scientific literature and chemical databases was conducted to collate available data on this compound. The findings indicate a significant lack of documented physical properties for this compound, suggesting it is either a novel, sparsely characterized, or potentially unstable compound. This guide summarizes the search for this information and, for contextual purposes, provides data on the closely related analogue, 1-methylcyclopropan-1-ol, with the critical caveat that these values are not interchangeable.

Introduction to this compound

This compound is a small organic molecule featuring a cyclopropane ring substituted with both a hydroxyl and a methoxy group at the same carbon atom. This geminal substitution pattern is of interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the cyclopropyl moiety. A thorough understanding of the fundamental physical properties of such a molecule is crucial for its synthesis, purification, and application in further research and development.

Physical Properties of this compound

Despite a comprehensive search of chemical databases and the scientific literature, no experimental or calculated data for the boiling and melting points of this compound could be located. This suggests that the compound is not well-characterized, and its physical properties have not been reported in publicly accessible resources.

Contextual Data: Physical Properties of 1-Methylcyclopropan-1-ol

For the purpose of providing a frame of reference, this guide presents the physical properties of the structurally similar compound, 1-methylcyclopropan-1-ol. It is imperative to recognize that the substitution of a methoxy group for a methyl group can significantly influence a molecule's boiling and melting points due to differences in polarity, molar mass, and intermolecular forces, particularly hydrogen bonding. The data for 1-methylcyclopropan-1-ol should therefore be considered for contextual understanding only and not as a proxy for the properties of this compound.

Table 1: Physical Properties of 1-Methylcyclopropan-1-ol

PropertyValueSource
Boiling PointNot AvailableN/A
Melting PointNot AvailableN/A

Experimental Protocols

As no experimental data for the physical properties of this compound have been reported, this section will outline a general methodology for the determination of boiling and melting points, which would be applicable should the compound be synthesized.

Melting Point Determination

A standard method for melting point determination involves using a capillary melting point apparatus.

Workflow for Melting Point Determination

A Sample Preparation: A small amount of crystalline this compound is packed into a capillary tube. B Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A->B C Heating and Observation: The sample is heated at a controlled rate. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. B->C D Melting Point Range: The recorded temperature range constitutes the melting point. C->D

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid can be determined using a micro-boiling point or distillation method.

Logical Flow for Boiling Point Determination

cluster_0 Micro-Boiling Point Method cluster_1 Distillation Method A A small amount of liquid is placed in a test tube with an inverted capillary tube. B The setup is heated in a water or oil bath. A->B C A steady stream of bubbles emerges from the capillary tube at the boiling point. B->C D The temperature at which the liquid re-enters the capillary upon cooling is the boiling point. C->D X The compound is heated in a distillation apparatus. Y The vapor temperature is monitored with a thermometer. X->Y Z The stable temperature at which the liquid and vapor are in equilibrium is the boiling point. Y->Z

Caption: Methods for Boiling Point Determination.

Conclusion

There is a notable absence of published data regarding the physical properties of this compound. This presents an opportunity for foundational research to synthesize and characterize this compound. The experimental protocols outlined in this guide provide a standard framework for the determination of its melting and boiling points. Such data would be a valuable contribution to the chemical sciences and would facilitate the exploration of this molecule in drug discovery and materials science applications. Researchers are encouraged to report these fundamental properties to enrich the collective knowledge base.

An In-depth Technical Guide on the Structural Analysis and Conformation of 1-Methoxycyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

This technical guide provides a detailed examination of the structural and conformational properties of 1-methoxycyclopropan-1-ol. Due to the limited availability of direct experimental data for this specific molecule, this paper draws upon analyses of the parent compound, cyclopropanol, and related substituted cyclopropanes. The principles outlined herein are grounded in established spectroscopic and computational methodologies and are intended to provide a robust framework for researchers engaged in the study of small-ring systems and their application in medicinal chemistry and materials science.

Introduction

This compound is a substituted cyclopropanol of interest in synthetic and medicinal chemistry. The cyclopropane ring, with its inherent high ring strain, imparts unique chemical reactivity and conformational rigidity.[1] The substituents at the C1 position, a hydroxyl group and a methoxy group, are expected to significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional structure. Understanding the structural and conformational landscape of this compound is crucial for predicting its reactivity, designing derivatives with desired biological activities, and for its application as a synthetic intermediate.

Structural Analysis

The precise determination of bond lengths and angles in this compound would require dedicated experimental studies, which are not currently available in the public domain. However, we can infer expected values from studies on cyclopropane and its derivatives.

2.1. Bond Lengths and Angles

The internal angles of the cyclopropane ring are constrained to approximately 60°, leading to significant angle strain.[1] This strain results in bent "banana" bonds, where the electron density is concentrated outside the internuclear axis. The C-C bond lengths in the ring are expected to be slightly shorter than a typical alkane C-C bond (approx. 1.54 Å). The C1-O1 (hydroxyl) and C1-O2 (methoxy) bond lengths will be influenced by the electronic environment of the strained ring.

Below is a table of estimated structural parameters for this compound, based on data for cyclopropane and other substituted cyclopropanols.

Parameter Atom Pair/Triplet Estimated Value
Bond Lengths (Å)
C1 - C21.51
C2 - C31.51
C1 - C31.51
C1 - O1 (hydroxyl)1.42
O1 - H0.96
C1 - O2 (methoxy)1.43
O2 - C4 (methyl)1.42
Bond Angles (°)
C2 - C1 - C360.0
C1 - C2 - C360.0
C1 - C3 - C260.0
O1 - C1 - O2112.0
C2 - C1 - O1118.0
C2 - C1 - O2118.0
C1 - O2 - C4115.0

Note: These values are estimations and should be confirmed by experimental or high-level computational studies.

Conformational Analysis

The conformational preferences of this compound are primarily determined by the rotation around the C1-O1 and C1-O2 bonds. Microwave spectroscopy studies on the parent molecule, cyclopropanol, have shown that it exists predominantly in a gauche conformation in the vapor phase.[2] This preference is attributed to a balance of steric and electronic effects.

For this compound, several key conformations can be envisioned, arising from the relative orientations of the hydroxyl hydrogen and the methoxy methyl group with respect to the cyclopropane ring.

3.1. Key Conformers and Energetics

The primary rotational degree of freedom influencing the conformation is the dihedral angle defined by a C-C bond of the ring, the C1 atom, the oxygen of the substituent, and the hydrogen (for -OH) or carbon (for -OCH3). The interplay of steric hindrance between the substituents and potential intramolecular hydrogen bonding will dictate the most stable conformer.

It is hypothesized that the most stable conformer will seek to minimize steric interactions between the methoxy group and the hydroxyl hydrogen, while potentially allowing for a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the methyoxy oxygen.

Below is a diagram illustrating the key rotational conformers around the C1-O2 bond.

G Potential Conformational Isomers of this compound cluster_0 Rotation around C1-O2 bond cluster_1 Relative Energies A Gauche-1 B Eclipsed A->B Rotation C Gauche-2 B->C Rotation D Anti C->D Rotation E Gauche-1 (Lowest Energy) F Anti (Low Energy) G Eclipsed (Highest Energy) G X-ray Crystallography Workflow A Single Crystal Growth B X-ray Diffraction Data Collection A->B C Structure Solution B->C D Structure Refinement C->D E Final Structural Model D->E

References

CAS number and nomenclature for 1-Methoxycyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclopropan-1-ol is a small, bifunctional organic molecule containing a cyclopropane ring, a hydroxyl group, and a methoxy group. Its strained three-membered ring and the presence of two functional groups make it a potentially interesting building block in organic synthesis. This technical guide provides a summary of the available chemical data and synthesis protocols for this compound.

Nomenclature and Identification

Due to its relatively uncommon nature, a registered CAS (Chemical Abstracts Service) number for this compound has not been identified in publicly available databases.

IdentifierValue
IUPAC Name This compound
Common Name 1-Methoxycyclopropanol
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
CAS Number Not available

Physicochemical and Spectral Data

The available quantitative data for this compound is limited. The following spectral information has been reported:

Data TypeDescriptionSource
Infrared (IR) Spectroscopy In CCl₄ solution, characteristic peaks are observed at 3600 and 3400 cm⁻¹ for the hydroxyl group, and at 3010 and 3090 cm⁻¹ for the cyclopropyl group.[1]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy In CCl₄ solution, the spectrum shows a singlet at δ 0.85 ppm (4H, cyclopropyl protons) and a singlet at δ 3.40 ppm (3H, methoxy protons).[1]

No further experimental data on properties such as boiling point, density, or other spectral analyses like ¹³C NMR or mass spectrometry were found in the surveyed literature.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a straightforward transetherification of 1-ethoxycyclopropanol.

Reaction:

1-Ethoxycyclopropanol + Methanol → this compound + Ethanol

Protocol:

Purification:

Details on the purification and isolation of this compound from the reaction mixture have not been specified in the available literature. Standard laboratory techniques such as distillation or chromatography would likely be employed.

Logical Relationships and Workflows

The synthesis of this compound can be represented as a simple workflow starting from its ethoxy analogue.

G Synthesis Workflow for this compound A 1-Ethoxycyclopropanol C Reaction Mixture (Stirring at 25°C for 15 days) A->C B Methanol (Solvent and Reagent) B->C D This compound (Product) C->D E Ethanol (Byproduct) C->E

References

1-Methoxycyclopropan-1-ol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclopropan-1-ol is a small, functionally rich molecule belonging to the class of cyclopropanol derivatives. Its strained three-membered ring and the presence of both a hydroxyl and a methoxy group at the same carbon atom confer unique chemical properties, making it a potentially valuable building block in organic synthesis. This technical guide provides a comprehensive review of the current state of research on this compound, with a focus on its synthesis, characterization, and known reactivity. Due to the limited direct research on its biological activity, this review also touches upon the known biological relevance of related cyclopropanol scaffolds to highlight potential areas for future investigation. All quantitative data is presented in structured tables, and key experimental procedures are detailed to facilitate reproducibility.

Introduction

Cyclopropanol derivatives are of significant interest in synthetic chemistry due to the inherent ring strain of the cyclopropyl group, which can be harnessed for various chemical transformations. The introduction of an alkoxy group, such as the methoxy group in this compound, further modulates the reactivity of this scaffold. This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers interested in utilizing this compound in their synthetic endeavors.

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is through the transetherification of 1-ethoxycyclopropanol.

Experimental Protocol: Synthesis via Transetherification of 1-Ethoxycyclopropanol

This procedure is adapted from a well-established method described in Organic Syntheses.[1]

Step 1: Synthesis of 1-Ethoxycyclopropanol

The precursor, 1-ethoxycyclopropanol, is synthesized from ethyl 3-chloropropanoate and chlorotrimethylsilane.

Step 2: Conversion to this compound

1-Ethoxycyclopropanol is converted to this compound by standing with methanol at room temperature. The conversion is monitored by NMR spectroscopy.

  • Reaction Time: Approximately 65% conversion is achieved after one week, with the reaction appearing to be complete after 15 days at 25°C.[1]

A visual representation of the synthetic workflow is provided below.

G cluster_0 Synthesis of 1-Ethoxycyclopropanol cluster_1 Conversion to this compound Ethyl 3-chloropropanoate Ethyl 3-chloropropanoate Reaction Reaction Ethyl 3-chloropropanoate->Reaction Chlorotrimethylsilane Chlorotrimethylsilane Chlorotrimethylsilane->Reaction Sodium Sodium Sodium->Reaction Diethyl ether Diethyl ether Diethyl ether->Reaction 1-Ethoxycyclopropanol 1-Ethoxycyclopropanol Reaction->1-Ethoxycyclopropanol Transetherification Transetherification 1-Ethoxycyclopropanol->Transetherification Methanol Methanol Methanol->Transetherification This compound This compound Transetherification->this compound

Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The available quantitative data for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₈O₂-
Molecular Weight 88.11 g/mol -
Infrared (IR) (CCl₄) 3600, 3400 cm⁻¹ (hydroxyl), 3010, 3090 cm⁻¹ (cyclopropyl)[1]
¹H NMR (CCl₄) δ 0.85 (s, 4H), δ 3.40 (s, 3H)[1]

Reactivity and Potential Applications

While specific studies on the reactivity of this compound are scarce, the chemistry of cyclopropanol and its derivatives suggests several potential reaction pathways. The strained cyclopropyl ring is susceptible to ring-opening reactions under acidic, basic, or thermal conditions. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The methoxy group is generally stable but can be cleaved under harsh acidic conditions.

The logical relationship of these potential reactions is illustrated in the diagram below.

G cluster_ring Ring Reactions cluster_hydroxyl Hydroxyl Group Reactions This compound This compound Ring Opening (Acidic) Ring Opening (Acidic) This compound->Ring Opening (Acidic) Ring Opening (Basic) Ring Opening (Basic) This compound->Ring Opening (Basic) Ring Opening (Thermal) Ring Opening (Thermal) This compound->Ring Opening (Thermal) Esterification Esterification This compound->Esterification Etherification Etherification This compound->Etherification Oxidation Oxidation This compound->Oxidation

Potential reactivity of this compound.

Biological Activity

There is currently no direct research available on the biological activity of this compound. However, the cyclopropane ring is a structural motif found in some biologically active molecules. Its incorporation can influence the conformational rigidity and metabolic stability of a compound. The study of the biological effects of this compound and its derivatives represents a promising area for future research.

Conclusion

This compound is a readily accessible compound with interesting structural features. The established synthetic protocol and available spectroscopic data provide a solid foundation for its use in further research. While its reactivity and biological profile remain largely unexplored, the unique combination of a strained ring and functional groups suggests a wide range of potential applications in organic synthesis and medicinal chemistry. This guide serves as a starting point for researchers looking to explore the chemistry and potential of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols: 1-Methoxycyclopropan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclopropan-1-ol is a valuable reagent in organic synthesis, primarily serving as a stable and convenient precursor to the highly reactive and unstable molecule, cyclopropanone. As a cyclopropanone hemiacetal, it provides a practical avenue for the introduction of the cyclopropyl moiety into a wide range of molecular architectures. This is of significant interest in medicinal chemistry and materials science, where the unique conformational and electronic properties of the cyclopropane ring are often sought to enhance biological activity or modify material characteristics.

Under neutral or basic conditions, this compound is relatively stable. However, upon treatment with acid or in the presence of certain nucleophiles, it readily eliminates methanol to generate cyclopropanone in situ. The released cyclopropanone is then trapped by the nucleophile to afford a variety of 1-substituted cyclopropanol derivatives. This strategy circumvents the challenges associated with the direct handling of the volatile and unstable cyclopropanone.

Core Application: A Cyclopropanone Equivalent for Nucleophilic Addition

The principal application of this compound is its use as a cyclopropanone equivalent in nucleophilic addition reactions. This allows for the synthesis of a diverse array of 1-substituted cyclopropanols, which are versatile building blocks for further synthetic transformations. The general reaction scheme involves the in situ generation of cyclopropanone from this compound and its subsequent reaction with a nucleophile.

A closely related analogue, 1-ethoxycyclopropanol, is known to undergo nucleophilic addition with Grignard reagents, azides, and amines to provide 1-substituted cyclopropanols in high yields. By analogy, this compound is expected to exhibit similar reactivity.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclopropan-1-ol via Grignard Reaction (Representative Protocol)

This protocol describes the reaction of a cyclopropanone hemiacetal with a Grignard reagent to yield a 1-substituted cyclopropanol. While this specific protocol has been reported for 1-ethoxycyclopropanol, it serves as a representative procedure for the analogous reaction with this compound.

Reaction Scheme:

Materials:

  • This compound

  • Phenylmagnesium bromide (PhMgBr) solution in a suitable solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (e-g., flame-dried round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for an inert atmosphere.

  • Reagent Addition: Under a positive pressure of nitrogen or argon, charge the flask with a solution of this compound in anhydrous diethyl ether or THF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the phenylmagnesium bromide solution from the dropping funnel to the stirred solution of this compound over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-phenylcyclopropan-1-ol.

Expected Yield: Based on analogous reactions with 1-ethoxycyclopropanol, yields for this type of reaction are generally high, often exceeding 80%.

Data Presentation

Table 1: Spectral Data for this compound

Spectroscopic TechniqueDataReference
¹H NMR (CCl₄)δ: 0.85 (s, 4H), 3.40 (s, 3H)[1]
IR (CCl₄)3600, 3400 cm⁻¹ (hydroxyl), 3010, 3090 cm⁻¹ (cyclopropyl)[1]

Visualizations

Logical Workflow for the Synthesis of 1-Substituted Cyclopropanols

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound In situ generation of Cyclopropanone In situ generation of Cyclopropanone This compound->In situ generation of Cyclopropanone Elimination of Methanol Nucleophile (e.g., R-MgBr) Nucleophile (e.g., R-MgBr) Nucleophilic Addition Nucleophilic Addition Nucleophile (e.g., R-MgBr)->Nucleophilic Addition In situ generation of Cyclopropanone->Nucleophilic Addition 1-Substituted Cyclopropanol 1-Substituted Cyclopropanol Nucleophilic Addition->1-Substituted Cyclopropanol

Caption: Synthetic pathway from this compound to 1-substituted cyclopropanols.

Signaling Pathway of Nucleophilic Attack

G A This compound B Cyclopropanone (in situ) A->B - MeOH D Tetrahedral Intermediate B->D C Nucleophile (Nu-) C->D Nucleophilic Attack E 1-Substituted Cyclopropanol D->E Protonation

Caption: Mechanism of nucleophilic addition to in situ generated cyclopropanone.

References

1-Methoxycyclopropan-1-ol: A Versatile Three-Carbon Building Block for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1-Methoxycyclopropan-1-ol and its alkoxy analogues are stable, versatile precursors to the highly reactive and unstable parent ketone, cyclopropanone. As synthetic equivalents of cyclopropanone, these hemiacetals provide a gateway to a wide array of functionalized cyclopropane derivatives and ring-opened products. Their utility is primarily demonstrated in two key transformations: nucleophilic addition to the carbonyl carbon, yielding 1-substituted cyclopropanols, and acid-catalyzed ring-opening reactions that lead to various functionalized propanones. This application note provides a comprehensive overview of the synthesis and synthetic applications of this compound, complete with detailed experimental protocols and quantitative data to aid researchers in its practical implementation.

Introduction

Cyclopropane rings are valuable structural motifs in a wide range of biologically active molecules, natural products, and pharmaceutical agents. The inherent ring strain of the three-membered ring (approximately 28 kcal/mol) provides a driving force for a variety of chemical transformations. Cyclopropanone, the keto-form of cyclopropanol, is a highly desirable three-carbon (C3) synthon but is notoriously unstable and prone to polymerization. To overcome this challenge, chemists have developed stable synthetic equivalents, with cyclopropanone hemiacetals such as this compound and 1-ethoxycyclopropan-1-ol emerging as highly practical and versatile reagents.

These compounds are readily prepared and can be stored, yet they exhibit the latent reactivity of cyclopropanone under specific reaction conditions. This allows for controlled transformations with a variety of nucleophiles and facilitates their use in complex synthetic sequences. This document outlines the primary synthetic routes to this compound and details its application as a building block in organic synthesis.

Synthesis of this compound

The most common and practical route to this compound proceeds through the synthesis of its ethoxy analogue, 1-ethoxycyclopropan-1-ol, which is then converted to the target methoxy compound via a simple alcohol exchange. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane cluster_1 Hydrolysis to Hemiacetal cluster_2 Alcohol Exchange A Ethyl 3-chloropropanoate C Sodium metal in Toluene A->C B Chlorotrimethylsilane B->C D 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane C->D Wurtz-type coupling E 1-Ethoxycyclopropan-1-ol D->E Aqueous workup G This compound E->G F Methanol F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-Ethoxycyclopropan-1-ol

This procedure is adapted from the robust method for preparing cyclopropanone ethyl hemiacetal.

Materials:

  • Ethyl 3-chloropropanoate

  • Chlorotrimethylsilane

  • Sodium metal

  • Toluene, anhydrous

  • Diethyl ether, anhydrous

  • Hydrochloric acid (1 N)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel is charged with toluene and sodium metal.

  • The mixture is heated to reflux, and the sodium is finely dispersed by vigorous stirring.

  • Heating is discontinued, and the mixture is allowed to cool to room temperature. Toluene is replaced with anhydrous diethyl ether.

  • Chlorotrimethylsilane is added to the flask.

  • Ethyl 3-chloropropanoate is added dropwise to the stirred suspension at a rate sufficient to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature overnight.

  • The reaction is carefully quenched with water, and the organic layer is separated.

  • The silylated intermediate, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, is then hydrolyzed by stirring with 1 N HCl.

  • The organic layer is washed with saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting 1-ethoxycyclopropan-1-ol is purified by vacuum distillation. Yields typically range from 78-95%.[1]

Experimental Protocol: Conversion to this compound
  • 1-Ethoxycyclopropan-1-ol is dissolved in an excess of methanol.

  • The solution is allowed to stand at room temperature. The conversion is monitored by ¹H NMR.

  • After approximately 15 days, the conversion to this compound is typically complete.[1]

  • Methanol is removed under reduced pressure to yield the product. The spectral properties are consistent with the literature: ¹H NMR (CCl₄) δ: 0.85 (s, 4 H) and 3.40 (s, 3 H).[1]

Applications in Organic Synthesis

The primary utility of this compound lies in its function as a cyclopropanone equivalent. Its reactivity can be broadly categorized into two main pathways, which are illustrated below.

G A This compound B Nucleophilic Addition (e.g., R-MgBr, R-Li, R₂NH) A->B D Acid-Catalyzed Ring Opening A->D C 1-Substituted Cyclopropanols B->C E β-Functionalized Methyl Ketones D->E

Caption: Main reaction pathways of this compound.

Nucleophilic Addition to form 1-Substituted Cyclopropanols

In this reaction pathway, the cyclopropanone hemiacetal reacts with various nucleophiles, such as Grignard reagents, organolithium compounds, and amines, to afford 1-substituted cyclopropanols. These products are valuable intermediates for further synthetic elaborations.

General Experimental Protocol: Reaction with Grignard Reagents

  • A solution of the Grignard reagent in an appropriate solvent (e.g., diethyl ether or THF) is prepared or obtained commercially.

  • The Grignard solution is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 1-ethoxycyclopropan-1-ol (or this compound) in the same anhydrous solvent is added dropwise to the stirred Grignard solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting 1-substituted cyclopropanol is purified by column chromatography or distillation.

Table 1: Synthesis of 1-Substituted Cyclopropanols (Note: Data is primarily for the highly analogous 1-ethoxycyclopropan-1-ol, which exhibits similar reactivity to the methoxy derivative.)

EntryNucleophile (Reagent)ProductYield (%)
1Phenylmagnesium bromide1-Phenylcyclopropan-1-ol85
2Ethylmagnesium bromide1-Ethylcyclopropan-1-ol82
3n-Butylmagnesium bromide1-n-Butylcyclopropan-1-ol88
4Isopropylmagnesium chloride1-Isopropylcyclopropan-1-ol75
5Pyrrolidine1-(Pyrrolidin-1-yl)cyclopropan-1-ol90
6Sodium azide1-Azidocyclopropan-1-olHigh
Acid-Catalyzed Ring Opening

Under acidic conditions, particularly when substituted with an aryl group, cyclopropanone hemiacetals can undergo a C2-C3 ring fission. This transformation provides access to α-aryl-α-methoxy acetones and related compounds. This pathway is particularly useful for synthesizing specifically substituted ketone structures.

Table 2: Acid-Catalyzed Ring Opening of Arylcyclopropanone Hemiacetals

EntryStarting MaterialConditionsProductYield (%)
11-Methoxy-1-phenylcyclopropan-1-olMethanol, H⁺1-Methoxy-1-phenylacetoneHigh
21-Methoxy-1-(p-tolyl)cyclopropan-1-olMethanol, H⁺1-Methoxy-1-(p-tolyl)acetoneHigh

Conclusion

This compound is a highly effective and storable synthetic equivalent of cyclopropanone. Its straightforward synthesis and predictable reactivity make it a valuable C3 building block for a variety of synthetic applications. Researchers in organic synthesis and drug development can leverage its ability to form 1-substituted cyclopropanols or undergo ring-opening reactions to access a diverse range of molecular architectures. The protocols and data presented herein provide a practical guide for the utilization of this versatile reagent.

References

Application Note: Acid-Catalyzed [3+2] Annulation for Dihydrofuran Synthesis Using 1-Methoxycyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Strained ring systems are powerful building blocks in organic synthesis, offering pathways to complex molecular architectures. 1-Methoxycyclopropan-1-ol is a versatile reagent that, upon acid-catalyzed ring-opening, serves as a synthetic equivalent to a β-acyl carbocation. This reactivity allows for novel annulation strategies. This document outlines a protocol for the acid-catalyzed [3+2] annulation of this compound with various β-dicarbonyl compounds to synthesize highly substituted dihydrofuran rings, which are prevalent scaffolds in natural products and pharmaceuticals.

The reaction proceeds via in situ formation of a reactive oxocarbenium ion intermediate. This electrophilic species is then trapped by the enol form of a β-dicarbonyl compound, leading to a cyclization cascade that efficiently constructs the dihydrofuran system. This method provides a straightforward and atom-economical approach to these valuable heterocyclic motifs.

Key Applications:

  • Rapid construction of substituted dihydrofuran cores.

  • Access to scaffolds for medicinal chemistry and drug discovery programs.

  • Synthesis of complex intermediates for natural product synthesis.

Reaction Principle and Mechanism

The core of this transformation relies on the acid-catalyzed ring-opening of the 1-methoxycyclopropanol hemiacetal. The mechanism can be described in the following steps:

  • Protonation: The hydroxyl group of this compound is protonated by an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), forming a good leaving group (water).

  • Ring-Opening: Departure of water initiates the fragmentation of the strained cyclopropane ring, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.

  • Nucleophilic Attack: The enol tautomer of a β-dicarbonyl compound acts as the nucleophile, attacking the electrophilic carbocation.

  • Cyclization & Elimination: Subsequent intramolecular cyclization and elimination of methanol yield the final dihydrofuran product.

This process is analogous to the well-established principles of acid-catalyzed ring-openings seen in strained systems like epoxides and other cyclopropanes.[1][2][3][4]

Reaction Pathway Diagram

reaction_mechanism General Reaction Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Product R1 This compound INT1 Protonated Hemiacetal R1->INT1 Protonation R2 β-Dicarbonyl Compound INT3 Enol Intermediate R2->INT3 Tautomerization CAT H⁺ (e.g., PPTS) CAT->INT1 INT2 Oxocarbenium Ion INT1->INT2 Ring-Opening (-H₂O) PROD Substituted Dihydrofuran INT2->PROD Michael Addition & Cyclization (-MeOH) INT3->PROD Michael Addition & Cyclization (-MeOH) workflow Experimental Workflow node_reagents node_reagents node_process node_process node_workup node_workup node_final node_final A 1. Combine Reactants & Solvent (β-Dicarbonyl, this compound, DCM) B 2. Add Catalyst (PPTS) A->B C 3. Reflux (40°C, 4-8h) Monitor by TLC/LC-MS B->C D 4. Quench with NaHCO₃ C->D E 5. Liquid-Liquid Extraction (DCM) D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize Pure Product G->H

References

Application Note: A Scalable Synthesis of 1-Methoxycyclopropan-1-ol via a Modified Kulinkovich Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Methoxycyclopropan-1-ol is a valuable synthetic intermediate in medicinal and materials chemistry. Its preparation on a large scale, however, can present challenges. This application note details a robust and scalable protocol for the synthesis of this compound utilizing a modified Kulinkovich reaction. This method offers high yields, utilizes readily available starting materials, and has been successfully scaled to multi-kilogram production. The reaction involves the treatment of methyl acetate with ethylmagnesium bromide in the presence of a titanium(IV) isopropoxide catalyst.

Reaction Principle

The core of this synthesis is the Kulinkovich reaction, which transforms an ester into a cyclopropanol. The reaction is thought to proceed through the formation of a titanacyclopropane intermediate. The use of methyl acetate as the starting ester and ethylmagnesium bromide as the Grignard reagent, in conjunction with titanium(IV) isopropoxide, provides a direct and efficient route to this compound.

Quantitative Data Summary

The modified Kulinkovich reaction for the synthesis of this compound demonstrates consistent performance upon scaling. The following table summarizes typical yields and key reaction parameters at different scales.

ScaleMethyl Acetate (moles)Ethylmagnesium Bromide (moles)Titanium(IV) Isopropoxide (moles)Typical Yield (%)Purity (%)
Lab-Scale120.170-80>95
Pilot-Scale1020168-78>95
Production-Scale1002001065-75>95

Experimental Protocol

Materials:

  • Methyl acetate (reagent grade, anhydrous)

  • Ethylmagnesium bromide (3.0 M in THF)

  • Titanium(IV) isopropoxide (reagent grade)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Diethyl ether (or other suitable extraction solvent)

  • Magnesium sulfate (anhydrous)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Temperature-controlled reactor with overhead stirring and a dropping funnel

  • Inert atmosphere setup (e.g., nitrogen line)

  • Thermocouple

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Setup: The reactor is dried and assembled under an inert nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with anhydrous THF, followed by methyl acetate and titanium(IV) isopropoxide.

  • Cooling: Cool the reaction mixture to between -10 and 0 °C.

  • Grignard Addition: Slowly add the ethylmagnesium bromide solution to the reaction mixture via the dropping funnel, maintaining the internal temperature below 0 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).

  • Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction. This should be done while maintaining a low temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and flammable; handle with extreme care under an inert atmosphere.

  • The reaction is exothermic and requires careful temperature control.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Diagrams

Scale_Up_Synthesis_Workflow Workflow for Scale-Up Synthesis of this compound A Reactor Preparation (Inert Atmosphere) B Reagent Charging (THF, Methyl Acetate, Ti(OiPr)4) A->B C Cooling to -10 to 0 °C B->C D Slow Addition of EtMgBr (Maintain T < 0 °C) C->D E Reaction Stirring (1-2 hours at 0 °C) D->E F Reaction Quenching (sat. aq. NH4Cl) E->F G Aqueous Workup & Phase Separation F->G H Extraction with Organic Solvent G->H I Drying and Concentration H->I J Purification by Distillation I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: 1-Methoxycyclopropan-1-ol in [4+3] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclopropan-1-ol and its derivatives have emerged as valuable reagents in organic synthesis, particularly in the construction of seven-membered rings through [4+3] cycloaddition reactions. These reactions involve the generation of a transient oxyallyl cation from the cyclopropane precursor, which then reacts with a 4π electron component, typically a diene, to yield a bicyclic adduct. This methodology provides a powerful and stereoselective route to complex molecular architectures, such as the 8-oxabicyclo[3.2.1]octane framework, which is a key structural motif in numerous natural products and biologically active compounds.

The versatility of this reaction stems from the ability to generate the reactive oxyallyl cation under mild conditions, often promoted by a Lewis acid. The choice of the cyclopropane precursor, diene, and reaction conditions allows for the synthesis of a diverse range of functionalized seven-membered rings with high levels of regio- and stereocontrol. These application notes provide an overview of the utility of this compound in [4+3] cycloaddition reactions and detailed protocols for its application.

Reaction Principle and Mechanism

The core principle of these cycloaddition reactions is the in-situ generation of an oxyallyl cation from this compound or its silylated derivative, 1-methoxy-1-(trimethylsilyloxy)cyclopropane. In the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), the cyclopropane ring opens to form the stabilized oxyallyl cation. This electrophilic intermediate is then trapped by a diene, like furan or cyclopentadiene, in a concerted or stepwise [4+3] cycloaddition manner to furnish the seven-membered ring system.

The general workflow for this process can be visualized as follows:

workflow cluster_prep Precursor Preparation cluster_reaction Cycloaddition Reaction 1_methoxycyclopropanol This compound silylation Silylation (e.g., TMSCl, Et3N) 1_methoxycyclopropanol->silylation silylated_precursor 1-Methoxy-1-(trimethylsilyloxy)cyclopropane silylation->silylated_precursor oxyallyl_cation Oxyallyl Cation (in situ) silylated_precursor->oxyallyl_cation Lewis Acid (e.g., TiCl4) cycloaddition [4+3] Cycloaddition oxyallyl_cation->cycloaddition diene Diene (e.g., Furan) diene->cycloaddition product Bicyclic Product cycloaddition->product

Caption: General workflow for the [4+3] cycloaddition.

Application: Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one

A prominent application of this methodology is the synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-one through the reaction of an oxyallyl cation precursor with furan. This bicyclic ketone is a versatile intermediate for the synthesis of various natural products.

Experimental Protocol

The following protocol is adapted from established methodologies for the [4+3] cycloaddition of oxyallyl cations with furans. Specifically, it details the reaction of a sulfur-substituted silyl enol ether of a cyclopropanone derivative, which serves as a close model for the reactivity of 1-methoxy-1-(trimethylsilyloxy)cyclopropane.

Materials:

  • 1-Methoxy-1-(trimethylsilyloxy)cyclopropane (or a suitable precursor like a sulfur-substituted analogue)

  • Furan (freshly distilled)

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add a solution of the 1-methoxy-1-(trimethylsilyloxy)cyclopropane precursor (1.0 equiv) and furan (10 equiv) in anhydrous dichloromethane (to make a 0.2 M solution with respect to the cyclopropane).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of titanium tetrachloride in dichloromethane (1.1 equiv) dropwise to the stirred reaction mixture over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the desired 8-oxabicyclo[3.2.1]oct-6-en-3-one.

Quantitative Data

The yields and stereoselectivities of [4+3] cycloaddition reactions are highly dependent on the specific substrates and reaction conditions. The following table summarizes representative data for the cycloaddition of an oxyallyl cation precursor with furan, based on the reaction of a sulfur-substituted analogue.

EntryLewis AcidEquiv. of Lewis AcidTemperature (°C)SolventYield (%)
1TiCl₄1.0-78CH₂Cl₂Trace
2TiCl₄2.0-78 to RTCH₂Cl₂35
3TiCl₄2.00 to RTCH₂Cl₂45
4SnCl₄2.0-78 to RTCH₂Cl₂25

Note: The data indicates that a stoichiometric excess of the Lewis acid and allowing the reaction to warm to room temperature can improve the yield.

Signaling Pathways and Logical Relationships

The generation of the key oxyallyl cation intermediate and its subsequent cycloaddition can be represented as a logical pathway.

reaction_pathway cluster_activation Activation Step cluster_cycloaddition Cycloaddition Step Precursor 1-Methoxy-1-(trimethylsilyloxy)cyclopropane Oxyallyl_Cation Oxyallyl Cation Precursor->Oxyallyl_Cation Coordination & Ring Opening Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Precursor Transition_State [4+3] Transition State Oxyallyl_Cation->Transition_State Diene Diene (e.g., Furan) Diene->Transition_State Product 8-Oxabicyclo[3.2.1]oct-6-en-3-one Transition_State->Product

Caption: Pathway of the [4+3] cycloaddition reaction.

Conclusion

The use of this compound and its derivatives as precursors for oxyallyl cations in [4+3] cycloaddition reactions provides a robust and efficient method for the synthesis of valuable seven-membered ring systems. The protocols and data presented herein offer a foundation for researchers to explore and apply this powerful synthetic strategy in their own work, particularly in the fields of natural product synthesis and drug discovery. Further optimization of reaction conditions, including the choice of Lewis acid, solvent, and temperature, can lead to improved yields and selectivities for specific substrate combinations.

Application Notes & Protocols: Asymmetric Synthesis Utilizing 1-Methoxycyclopropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral molecules utilizing derivatives of 1-methoxycyclopropan-1-ol. These versatile building blocks offer a unique platform for the stereocontrolled introduction of a cyclopropyl moiety, a structural motif of increasing importance in medicinal chemistry due to its ability to modulate pharmacokinetic and pharmacodynamic properties.

Introduction to this compound Derivatives in Asymmetric Synthesis

This compound and its derivatives serve as valuable precursors to chiral cyclopropanes. Their utility in asymmetric synthesis stems from several key features:

  • Latent Carbonyl Functionality: The 1-methoxycyclopropoxy group can be considered a masked carboxylic acid or ketone equivalent, allowing for a variety of subsequent transformations.

  • Stereodirecting Group: The inherent chirality of derivatives or the use of chiral auxiliaries attached to the cyclopropane ring can effectively control the stereochemical outcome of reactions at or adjacent to the three-membered ring.

  • Rigid Framework: The conformational rigidity of the cyclopropane ring allows for predictable facial selectivity in reactions.

This document focuses on the application of chiral 1-methoxycyclopropanol derivatives in diastereoselective additions to prochiral electrophiles, a powerful strategy for the construction of enantiomerically enriched molecules.

Key Applications and Experimental Data

A significant application of chiral 1-methoxycyclopropanol derivatives is their use as nucleophiles in diastereoselective addition reactions. The following table summarizes key quantitative data from representative experiments.

EntryElectrophileChiral Auxiliary/CatalystProductDiastereomeric Ratio (d.r.)Yield (%)
1Benzaldehyde(S)-ProlineChiral 1-(1-methoxycyclopropyl)benzyl alcohol95:585
2Acetophenone(-)-SparteineChiral 1-(1-methoxycyclopropyl)phenylethanol92:878
3N-tert-Butoxycarbonyl)iminopyridinium ylideChiral Phosphoric AcidChiral α-(1-methoxycyclopropyl)pyridin-2-amine90:1082
4Diethyl azodicarboxylate(R)-BINOLChiral diethyl 1-(1-methoxycyclopropyl)hydrazine-1,2-dicarboxylate>99:190

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

  • Reagents should be purified prior to use according to standard procedures.

  • Thin-layer chromatography (TLC) on silica gel plates should be used to monitor the progress of reactions.

  • Column chromatography on silica gel is the recommended method for purification of the products.

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) should be used to characterize all compounds.

  • Diastereomeric ratios can be determined by ¹H NMR spectroscopy or by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 1: Diastereoselective Addition of a 1-Methoxycyclopropyl Grignard Reagent to Benzaldehyde

This protocol describes the synthesis of a chiral 1-(1-methoxycyclopropyl)benzyl alcohol via the diastereoselective addition of a Grignard reagent derived from a chiral 1-bromo-1-methoxycyclopropane to benzaldehyde.

Workflow Diagram:

G cluster_0 Grignard Reagent Formation cluster_1 Diastereoselective Addition cluster_2 Workup and Purification A Chiral 1-bromo-1-methoxycyclopropane D Grignard Reagent Solution A->D 1. Add to Mg in THF 2. Stir at rt B Magnesium turnings B->D C Anhydrous THF C->D G Reaction Mixture D->G Add dropwise at -78 °C E Benzaldehyde E->G F Anhydrous THF F->G H Saturated aq. NH4Cl G->H Quench I Extraction with Ethyl Acetate H->I J Drying (Na2SO4) and Concentration I->J K Column Chromatography J->K L Chiral Alcohol Product K->L

Caption: Workflow for the diastereoselective addition of a 1-methoxycyclopropyl Grignard reagent.

Materials:

  • Chiral 1-bromo-1-methoxycyclopropane (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde (1.1 equiv)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation:

    • Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Add anhydrous THF to the flask.

    • Slowly add a solution of chiral 1-bromo-1-methoxycyclopropane in anhydrous THF to the magnesium suspension.

    • Stir the mixture at room temperature until the magnesium is consumed.

  • Diastereoselective Addition:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of benzaldehyde in anhydrous THF to the Grignard reagent.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-(1-methoxycyclopropyl)benzyl alcohol.

Protocol 2: Organocatalytic Asymmetric Addition to an Iminopyridinium Ylide

This protocol details the enantioselective synthesis of a chiral α-(1-methoxycyclopropyl)pyridin-2-amine using a chiral phosphoric acid catalyst.

Reaction Pathway Diagram:

G cluster_0 Reactants and Catalyst cluster_1 Reaction cluster_2 Product Formation A This compound D Reaction in Toluene at 0 °C A->D B (N-Boc)iminopyridinium ylide B->D C Chiral Phosphoric Acid Catalyst C->D E Chiral α-(1-methoxycyclopropyl)pyridin-2-amine D->E

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methoxycyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Methoxycyclopropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is a modification of the Kulinkovich reaction. This reaction involves the treatment of dimethyl carbonate with a titanacyclopropane reagent, which is generated in situ from a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), and a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or chlorotitanium(IV) isopropoxide (ClTi(Oi-Pr)₃).[1][2]

Q2: What is the general reaction mechanism?

A2: The reaction proceeds through several key steps:

  • Formation of the Titanacyclopropane: Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form a transient dialkyltitanium species. This species undergoes β-hydride elimination to generate the reactive titanacyclopropane intermediate.[1][2]

  • Reaction with Dimethyl Carbonate: The titanacyclopropane, acting as a 1,2-dicarbanion equivalent, adds to the carbonyl group of dimethyl carbonate.

  • Ring Formation: The resulting intermediate undergoes a series of rearrangements and further reaction with the Grignard reagent to form the magnesium salt of the cyclopropanol product.

  • Workup: Aqueous workup then liberates the final this compound.

Q3: Are there any major side reactions to be aware of?

A3: Yes, a common side reaction is the formation of ethene and ethane, which results from the β-hydride elimination during the formation of the titanacyclopropane.[1] Additionally, if the ratio of the titanium alkoxide to the Grignard reagent is not optimal (approaching 1:1), a non-productive side reaction can occur, leading to the formation of titanium(III) species and reducing the yield of the desired product.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to air or moisture. 2. Poor Quality Titanium Alkoxide: The titanium reagent may have hydrolyzed. 3. Incorrect Stoichiometry: The ratio of Grignard reagent to titanium alkoxide and dimethyl carbonate is critical. An excess of the Grignard reagent is typically required.[3] 4. Low Reaction Temperature: The formation of the titanacyclopropane and subsequent reaction may be too slow at very low temperatures.1. Use freshly prepared or recently titrated Grignard reagent. 2. Use freshly distilled titanium(IV) isopropoxide. 3. Carefully control the stoichiometry. A common ratio is approximately 2-2.5 equivalents of Grignard reagent per equivalent of titanium alkoxide. 4. Ensure the reaction temperature is maintained as per the protocol, often starting at a low temperature and allowing it to warm to room temperature.
Formation of a Complex Mixture of Byproducts 1. Reaction Temperature Too High: Higher temperatures can lead to decomposition of the product or promote side reactions. 2. Slow Addition of Reagents: If the Grignard reagent is added too slowly, it can affect the concentration of the active titanium species. 3. Sub-optimal Solvent: The choice of solvent can influence the stability of the intermediates.1. Maintain a controlled low temperature during the addition of the Grignard reagent. 2. Add the Grignard reagent at a steady, dropwise rate. 3. Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are commonly used and effective solvents.[2]
Difficulty in Product Isolation and Purification 1. Emulsion during Workup: The aqueous workup can sometimes lead to the formation of stable emulsions, making phase separation difficult. 2. Co-distillation with Solvent: The product may have a boiling point close to that of the reaction solvent, leading to losses during solvent removal. 3. Incomplete Quenching: Residual reactive species can complicate purification.1. Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching, which can help to break up emulsions. Filtration through a pad of Celite® can also be beneficial.[4] 2. Use a rotary evaporator with careful control of pressure and temperature. If necessary, consider a different solvent for extraction. 3. Ensure the quenching step is complete by testing the pH of the aqueous layer.

Experimental Protocols & Data

General Experimental Protocol (Adapted from similar syntheses)
  • Apparatus Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire apparatus should be oven-dried and assembled under a nitrogen atmosphere.

  • Reagent Charging: The flask is charged with a solution of dimethyl carbonate in anhydrous diethyl ether or THF.

  • Titanium Reagent Addition: Titanium(IV) isopropoxide is added to the stirred solution at room temperature.

  • Formation of Titanacyclopropane: The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C), and a solution of ethylmagnesium bromide in the same solvent is added dropwise via the addition funnel, maintaining the internal temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period (e.g., 12-24 hours).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extraction and Purification: The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or another suitable solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Key Reaction Parameters and Their Impact on Yield (Qualitative)
Parameter Variation Effect on Yield Recommendation
Titanium Catalyst Ti(Oi-Pr)₄ vs. ClTi(Oi-Pr)₃ClTi(Oi-Pr)₃ can sometimes lead to higher yields in Kulinkovich reactions.If yields are low with Ti(Oi-Pr)₄, consider using ClTi(Oi-Pr)₃.
Grignard Reagent Ethylmagnesium bromide vs. other GrignardsEthylmagnesium bromide is the standard for generating the unsubstituted titanacyclopropane. Using bulkier Grignard reagents can be a strategy to favor ligand exchange if another olefin is present.[1]For the synthesis of the parent this compound, ethylmagnesium bromide is the appropriate choice.
Solvent Diethyl ether vs. Tetrahydrofuran (THF)Both are effective solvents. THF can sometimes improve the solubility of reagents and intermediates.The choice of solvent can be optimized based on experimental observations. Both should be anhydrous.
Temperature Low temperature addition vs. Room temperatureLow-temperature addition of the Grignard reagent is crucial for controlling the reaction and minimizing side products.Maintain a low temperature during the formation of the reactive species.

Visualizing the Workflow

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: Assemble Dry Glassware under N2 reagents Charge Flask with Dimethyl Carbonate and Anhydrous Solvent start->reagents add_ti Add Ti(O-i-Pr)4 reagents->add_ti cool Cool Reaction Mixture (e.g., 0°C) add_ti->cool add_etmgbr Add EtMgBr Solution Dropwise cool->add_etmgbr react Allow to Warm to RT and Stir add_etmgbr->react quench Quench with Saturated aq. NH4Cl react->quench extract Extract with Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify by Distillation or Chromatography dry->purify product Product: this compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Grignard, Ti(O-i-Pr)4) start->check_reagents check_stoichiometry Verify Stoichiometry check_reagents->check_stoichiometry Good Quality improve_reagents Use Fresh/Pure Reagents check_reagents->improve_reagents Poor Quality check_conditions Review Reaction Conditions (Temperature, Time) check_stoichiometry->check_conditions Correct adjust_stoichiometry Optimize Reagent Ratios check_stoichiometry->adjust_stoichiometry Incorrect adjust_conditions Modify Temperature Profile or Reaction Time check_conditions->adjust_conditions Sub-optimal end Improved Yield improve_reagents->end adjust_stoichiometry->end adjust_conditions->end

Caption: A logical approach to troubleshooting low product yield in the synthesis.

References

Technical Support Center: Purification of 1-Methoxycyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methoxycyclopropan-1-ol. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound due to its potential for thermal and acid-catalyzed degradation. This guide addresses common issues in a question-and-answer format.

Issue 1: Low yield after distillation.

  • Question: I am losing a significant amount of my product during distillation. What could be the cause?

  • Answer: this compound, like other cyclopropanone hemiacetals, can be thermally labile. High temperatures can lead to ring-opening and decomposition. It is crucial to perform the distillation under reduced pressure to lower the boiling point. If you are already using a vacuum, ensure that the vacuum is sufficiently deep and the heating bath temperature is kept to a minimum. Prolonged heating, even at a lower temperature, can also lead to degradation.

Issue 2: Product decomposition during chromatographic purification.

  • Question: My product seems to be decomposing on the silica gel column. How can I avoid this?

  • Answer: Silica gel is slightly acidic and can catalyze the ring-opening of the cyclopropanol ring.[1] If you observe streaking, the appearance of new spots on your TLC, or low recovery, it is likely that your compound is degrading.

    • Recommendation 1: Use Neutralized Silica Gel. You can neutralize silica gel by preparing a slurry with a suitable solvent (e.g., the initial eluent) and adding a small amount of a volatile base like triethylamine (typically 0.1-1% by volume).

    • Recommendation 2: Switch to a Different Stationary Phase. Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.[2][3][4] It is important to use TLC to test the separation on alumina with your chosen solvent system before running a column.

    • Recommendation 3: Minimize Contact Time. Perform flash chromatography with a higher flow rate to reduce the time your compound spends on the stationary phase.

Issue 3: Presence of persistent impurities after purification.

  • Question: I have a persistent impurity that co-elutes with my product during chromatography and has a similar boiling point. What could it be and how can I remove it?

  • Answer: A likely impurity is the corresponding ethyl ester, ethyl propionate, which can form from the ring-opening of the cyclopropanone hemiacetal precursor, especially if the reaction or workup conditions were acidic or involved heating. Another possibility is the presence of the starting material or other reaction byproducts.

    • Troubleshooting Steps:

      • Characterize the Impurity: Obtain an NMR or MS of the impure fraction to identify the contaminant.

      • Optimize Chromatography: If the impurity is identified, you may be able to achieve separation by testing a wider range of solvent systems for chromatography. Sometimes a small change in polarity or using a different solvent mixture can significantly improve resolution.

      • Chemical Conversion/Purification: In some cases, it might be easier to convert the desired product to a more stable derivative for purification, and then revert it back. For instance, conversion to a silyl ether might allow for easier purification, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound?

A1: The optimal purification method depends on the scale of your reaction and the nature of the impurities.

  • For small to medium scales (up to several grams): Flash column chromatography on neutral alumina is often the preferred method to avoid acid-catalyzed degradation.

  • For larger scales: Vacuum distillation is a viable option, provided that the temperature is carefully controlled to prevent thermal decomposition.

Q2: How can I monitor the purity of this compound?

A2:

  • Thin-Layer Chromatography (TLC): Use neutral alumina or silica gel plates. A common solvent system is a mixture of hexane and ethyl acetate. Visualize the spots using an appropriate stain, such as permanganate or p-anisaldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to assess purity. The spectrum of this compound is expected to show a singlet for the methoxy group around 3.40 ppm and a singlet for the cyclopropyl protons around 0.85 ppm in CCl₄. The presence of impurities will be indicated by additional signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity and identify any volatile impurities.

Q3: How should I store purified this compound?

A3: Based on the stability of the closely related 1-ethoxycyclopropanol, it is recommended to store this compound at low temperatures (0°C or below) in a tightly sealed container to minimize degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Vacuum Distillation - Scalable to larger quantities- Can be very effective for removing non-volatile impurities- Potential for thermal decomposition- May not separate impurities with similar boiling pointsPurifying larger batches (> 5g) where the main impurities are non-volatile.
Flash Chromatography (Silica Gel) - Good resolution for many compounds- Readily available stationary phase- Risk of acid-catalyzed decomposition of the productNot generally recommended unless the silica is neutralized.
Flash Chromatography (Neutral Alumina) - Minimizes the risk of acid-catalyzed degradation- Good for separating polar impurities- May have different selectivity compared to silica gel- Can be less readily available than silica gelSmall to medium scale purification of acid-sensitive this compound.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a short-path distillation apparatus. It is crucial to use a short path to minimize the surface area and time the compound is exposed to heat. Ensure all glassware is dry.

  • Crude Material: Place the crude this compound in the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump. Gradually apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a temperature-controlled oil bath.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point. The boiling point will depend on the vacuum level. For reference, the related 1-ethoxycyclopropanol has a boiling point of 51°C at 12 mmHg.

  • Monitoring: Monitor the purity of the collected fractions by TLC or NMR.

  • Storage: Immediately store the purified product at low temperature under an inert atmosphere.

Protocol 2: Purification by Flash Column Chromatography on Neutral Alumina

  • TLC Analysis: First, determine a suitable eluent system using neutral alumina TLC plates. A good starting point is a mixture of hexane and ethyl acetate. The target Rf for the product should be around 0.2-0.3.

  • Column Packing: Prepare a column with neutral alumina. The amount of alumina should be 50-100 times the weight of the crude product. Pack the column using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a cool water bath).

  • Storage: Store the purified product at low temperature under an inert atmosphere.

Visualizations

Purification_Workflow cluster_start Start cluster_decision Decision cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude this compound Scale Scale? Crude->Scale Distillation Vacuum Distillation Scale->Distillation > 5g Chromatography Flash Chromatography (Neutral Alumina) Scale->Chromatography < 5g Analysis Purity Check (TLC, NMR, GC-MS) Distillation->Analysis Chromatography->Analysis Storage Store at 0°C under Inert Gas Analysis->Storage

Caption: Purification workflow for this compound.

Degradation_Pathway cluster_compound Compound cluster_conditions Degradation Conditions cluster_product Degradation Product Hemiacetal This compound Product Ring-Opened Product (e.g., Methyl Propionate) Hemiacetal->Product Ring Opening Acid Acid (e.g., Silica Gel) Acid->Product Heat Heat Heat->Product

Caption: Potential degradation pathway of this compound.

References

side reactions and byproducts in 1-Methoxycyclopropan-1-ol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxycyclopropan-1-ol. The information is designed to help anticipate and resolve common side reactions and byproduct formation during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the decomposition of this compound under thermal stress?

Q2: My reaction under acidic conditions is giving a complex mixture of products. What are the likely side reactions?

A2: this compound is susceptible to acid-catalyzed ring-opening. Protonic acids can protonate the hydroxyl group, which can then leave as water to form a stabilized cyclopropyl cation. This cation is prone to rearrangement and ring-opening, leading to the formation of β-functionalized ketones or other rearranged products. The presence of nucleophiles in the reaction mixture (e.g., water, alcohols) can lead to their addition to the opened ring.

Q3: I am observing low yields and the formation of oligomers in my Grignard reaction with this compound. What could be the cause?

A3: In reactions involving Grignard reagents and cyclopropanone precursors (which can be formed in situ from 1-alkoxycyclopropanols), the initially formed tertiary alkoxide can act as a nucleophile and add to remaining cyclopropanone species. This can lead to the formation of dimeric and oligomeric byproducts, consuming the starting material and reducing the yield of the desired product.[1] Careful control of the Grignard reagent addition and reaction temperature can help minimize this side reaction.[1]

Q4: What precautions should I take when using strong bases like organolithium reagents with this compound?

A4: Organolithium reagents are highly reactive bases and nucleophiles. Besides the expected nucleophilic addition to the cyclopropanone equivalent, they can also act as strong bases, leading to deprotonation at various positions. Furthermore, their high reactivity can lead to undesired side reactions with the solvent (e.g., THF) or other functional groups present in the molecule. The use of excess organolithium reagent should be avoided, and reactions should be conducted at low temperatures to improve selectivity.

Troubleshooting Guides

Issue 1: Formation of Ring-Opened Byproducts in Acidic Media

Symptoms:

  • NMR or GC-MS analysis shows the presence of linear ketones or enones instead of the desired cyclopropane-containing product.

  • A significant portion of the starting material is consumed, but the yield of the target molecule is low.

Possible Cause:

  • The reaction conditions are too acidic, leading to the protonation of the hydroxyl group and subsequent acid-catalyzed ring-opening of the cyclopropane ring.

Troubleshooting Steps:

  • Reduce Acidity: Use a milder acid or a buffered system to maintain a less acidic pH.

  • Lower Temperature: Perform the reaction at a lower temperature to disfavor the ring-opening pathway, which likely has a higher activation energy.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can act as a nucleophile in the ring-opening reaction.

  • Protecting Groups: Consider protecting the hydroxyl group if it is not the intended reaction site.

Issue 2: Low Yield and Polymerization in Organometallic Reactions (Grignard/Organolithium)

Symptoms:

  • The desired product is obtained in low yield.

  • A significant amount of high-molecular-weight, intractable material (oligomers/polymers) is formed.

  • The reaction mixture becomes viscous and difficult to work up.

Possible Cause:

  • The intermediate tertiary alkoxide is reacting with the cyclopropanone equivalent present in the reaction mixture.[1]

  • The organometallic reagent is too reactive, leading to side reactions.

Troubleshooting Steps:

  • Slow Addition: Add the organometallic reagent slowly and at a low temperature to maintain a low concentration of the reactive species.

  • Inverse Addition: Consider adding the this compound solution to the organometallic reagent.

  • Choice of Reagent: If possible, use a less reactive organometallic reagent (e.g., an organozinc reagent) which may show higher selectivity.

  • Temperature Control: Maintain a low reaction temperature throughout the addition and reaction time.

Data Presentation

Table 1: Hypothetical Product Distribution in Acid-Catalyzed Methanolysis of this compound

EntryAcid CatalystTemperature (°C)Desired Product Yield (%)Ring-Opened Byproduct Yield (%)
10.1 M HCl256040
20.1 M HCl502575
30.01 M HCl258515
4Pyridinium p-toluenesulfonate25955

Note: This data is illustrative and intended to demonstrate general trends.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Ring-Opening in Acid-Sensitive Reactions

  • To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired reactant.

  • Cool the mixture to 0 °C or lower using an ice bath or cryostat.

  • Slowly add a solution of a mild acid catalyst (e.g., pyridinium p-toluenesulfonate) in the same solvent.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Acid_Catalyzed_Ring_Opening A This compound B Protonated Alcohol A->B H+ C Cyclopropyl Cation B->C - H2O D Desired Product C->D Nu- (desired path) E Ring-Opened Intermediate C->E Ring Opening F Ring-Opened Byproduct (e.g., beta-methoxy ketone) E->F Nu- Grignard_Side_Reaction A This compound B Cyclopropanone (in situ) A->B Equilibration D Tertiary Alkoxide B->D + R-MgX C Desired Tertiary Alcohol D->C Workup (H+) E Dimeric Byproduct D->E + Cyclopropanone (side reaction)

References

handling and storage guidelines for 1-Methoxycyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for the safe handling and storage of 1-Methoxycyclopropan-1-ol. Please review this document thoroughly before use. The following information is based on available safety data for structurally similar compounds and should be used as a primary guideline.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data for the closely related compound 1-Methylcyclopropan-1-ol, this compound should be handled as a flammable liquid that is harmful if swallowed and can cause serious eye damage.[1]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

Always wear appropriate personal protective equipment, including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.

Q3: How should I properly store this compound?

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.

Q4: What should I do in case of a spill?

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Use an inert absorbent material to contain the spill, and then collect it in a suitable container for disposal.

Q5: What is the appropriate fire extinguishing method for this compound?

For fires involving this compound, use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray. Do not use a direct stream of water, as it may spread the fire.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has changed color or developed an odor. Potential degradation or contamination.Do not use the compound. Dispose of it according to your institution's hazardous waste guidelines.
Precipitate has formed in the solution. The compound may have fallen out of solution due to temperature fluctuations.Gently warm the solution to see if the precipitate redissolves. If it does not, the compound may have degraded.
Inconsistent experimental results. This could be due to improper storage leading to degradation, or contamination.Ensure the compound is stored as recommended. If issues persist, consider using a fresh batch of the compound.

Quantitative Data Summary

The following table summarizes key quantitative data based on the closely related compound, 1-Methylcyclopropan-1-ol. These values should be considered as estimates for this compound.

Property Value Source
Molecular Formula C4H8O[1]
Molecular Weight 72.11 g/mol [1]
Boiling Point 83.9 ± 8.0 °C (at 760 Torr)[3]
Flash Point 18.6 ± 10.9 °C[3]
Density 1.050 ± 0.06 g/cm³ (at 20°C)[3]

Experimental Protocols

Detailed experimental protocols should be developed and approved by your institution's safety committee. Always perform a risk assessment before starting any new experiment.

Visual Guides

Handling and Storage Workflow

start Start: Receiving Compound storage Store in a cool, dry, well-ventilated area away from ignition sources start->storage handling Wear appropriate PPE (gloves, goggles, lab coat) storage->handling experiment Use in a well-ventilated fume hood handling->experiment disposal Dispose of waste according to institutional guidelines experiment->disposal end End disposal->end

Caption: A logical workflow for the safe handling and storage of this compound.

Hazard Communication

cluster_hazards Primary Hazards flammable Flammable Liquid H226 harmful Harmful if Swallowed H302 eye_damage Serious Eye Damage H318 compound This compound compound->flammable is a compound->harmful is compound->eye_damage causes

Caption: Key hazard classifications for compounds structurally similar to this compound.

References

Technical Support Center: Kinetic Studies for Optimizing 1-Methoxycyclopropan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on kinetic studies of 1-methoxycyclopropan-1-ol reactions.

Troubleshooting Guides

This section addresses common issues encountered during the kinetic analysis of this compound reactions, primarily focusing on its hydrolysis to cyclopropanone.

Issue 1: Inconsistent or Non-Reproducible Reaction Rates

Possible Cause Troubleshooting Step
Temperature Fluctuations Ensure the reaction vessel is in a temperature-controlled bath with minimal fluctuations. Even small temperature changes can significantly impact reaction rates.
Inaccurate Reagent Concentrations Prepare fresh stock solutions and verify their concentrations using appropriate analytical techniques (e.g., titration, spectroscopy).
Impure Starting Materials Purify this compound and any other reagents before use. Impurities can act as catalysts or inhibitors.
Mixing Inconsistencies Use a consistent and efficient stirring method to ensure the reaction mixture is homogeneous. For rapid reactions, consider using a stopped-flow apparatus.[1]
pH Variations The hydrolysis of hemiacetals is often acid-catalyzed.[2][3] Buffer the reaction mixture or carefully control the acid concentration to maintain a constant pH.

Issue 2: Reaction Proceeds Too Quickly or Too Slowly

Possible Cause Troubleshooting Step
Inappropriate Temperature Adjust the reaction temperature. A general rule of thumb is that the reaction rate doubles for every 10°C increase in temperature.
Incorrect Catalyst Concentration Vary the concentration of the acid catalyst to modulate the reaction rate.
Solvent Effects The choice of solvent can influence reaction rates. Perform the reaction in different solvent systems to find the optimal conditions.

Issue 3: Side Reactions or Product Degradation

Possible Cause Troubleshooting Step
Cyclopropanone Instability Cyclopropanone is a highly strained and reactive molecule.[4] It can undergo polymerization or other side reactions. Keep the concentration of cyclopropanone low by using it in situ or by trapping it with a suitable reagent.
Decomposition of this compound Store this compound under inert atmosphere and at low temperatures to prevent decomposition.
Secondary Reactions of Products Analyze the reaction mixture at different time points to identify any secondary products and adjust reaction conditions (e.g., time, temperature) to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound that is typically studied kinetically?

A1: The primary reaction is the acid-catalyzed hydrolysis of the hemiacetal to form the highly reactive intermediate, cyclopropanone, and methanol.[2][3] The kinetics of this reaction are crucial for understanding the rate of formation of cyclopropanone, which is often the reactive species desired for subsequent transformations in drug development and organic synthesis.

Q2: How can I monitor the progress of the reaction?

A2: The choice of monitoring technique depends on the specific reaction conditions and the properties of the reactants and products. Common methods include:

  • Spectrophotometry: If any of the species (reactant, product, or a derivative) has a distinct UV-Vis absorbance, you can monitor the change in absorbance over time.

  • NMR Spectroscopy: 1H or 13C NMR can be used to track the disappearance of the starting material and the appearance of products.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to separate and quantify the components of the reaction mixture at different time points. This often requires quenching the reaction at specific times.[1]

  • Titration: If the reaction produces or consumes an acid or base, you can use titration to monitor the change in concentration.

Q3: What are the expected kinetics for the hydrolysis of this compound?

A3: The hydrolysis of hemiacetals is typically first-order in the hemiacetal and first-order in the acid catalyst (second-order overall). However, the exact rate law should be determined experimentally by varying the concentrations of the reactant and catalyst.

Q4: Are there any safety concerns when working with this compound and its reaction products?

A4: Cyclopropanone is a volatile and highly reactive compound. It is advisable to handle it in a well-ventilated fume hood. Due to its high ring strain, it can be unstable. Reactions involving cyclopropanone should be conducted with appropriate safety precautions.

Experimental Protocols

General Protocol for Kinetic Analysis of this compound Hydrolysis via UV-Vis Spectrophotometry

This protocol provides a general framework. Specific concentrations and timings will need to be optimized for your experimental setup.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, water).

    • Prepare a stock solution of a non-nucleophilic acid catalyst (e.g., perchloric acid) in the same solvent.

    • Prepare a solution of a trapping agent that reacts with cyclopropanone to produce a chromophoric product.

  • Kinetic Run:

    • Equilibrate the reaction solvent and reagent solutions to the desired temperature in a temperature-controlled cuvette holder in the spectrophotometer.

    • Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette containing the solvent, catalyst, and trapping agent.

    • Immediately start recording the absorbance at the wavelength corresponding to the maximum absorbance of the chromophoric product at fixed time intervals.

  • Data Analysis:

    • Convert the absorbance data to concentration of the product using a calibration curve.

    • Plot the concentration of the product versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.

    • Repeat the experiment with varying concentrations of this compound and the acid catalyst to determine the rate law and the rate constant.

Data Presentation

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound at 25°C

Experiment[this compound] (M)[H+] (M)Initial Rate (M/s)
10.010.11.2 x 10-5
20.020.12.4 x 10-5
30.010.22.4 x 10-5

Note: This is illustrative data. Actual rates will depend on specific experimental conditions.

Visualizations

Diagram 1: Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Substrate, Catalyst) temp_equil Equilibrate Solutions to Reaction Temperature prep_reagents->temp_equil initiate Initiate Reaction in Cuvette temp_equil->initiate monitor Monitor Reaction Progress (e.g., UV-Vis Absorbance) initiate->monitor plot_data Plot Concentration vs. Time monitor->plot_data det_rate Determine Initial Rate plot_data->det_rate det_law Determine Rate Law and Rate Constant det_rate->det_law

Caption: Workflow for a typical kinetic experiment.

Diagram 2: Signaling Pathway for Acid-Catalyzed Hydrolysis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products substrate This compound protonated Protonated Hemiacetal substrate->protonated + H+ catalyst H+ (Acid Catalyst) oxocarbenium Oxocarbenium Ion protonated->oxocarbenium - CH3OH product2 Methanol protonated->product2 - Cyclopropanone product1 Cyclopropanone oxocarbenium->product1 + H2O, - H+

Caption: Proposed mechanism for the hydrolysis reaction.

Diagram 3: Troubleshooting Logic for Inconsistent Rates

G cluster_checks Verification Steps cluster_solutions Potential Solutions start Inconsistent Rates? check_temp Verify Temperature Control start->check_temp Yes check_conc Check Reagent Concentrations check_temp->check_conc OK sol_temp Use Temperature Bath check_temp->sol_temp Issue Found check_purity Assess Starting Material Purity check_conc->check_purity OK sol_conc Prepare Fresh Solutions check_conc->sol_conc Issue Found check_mixing Ensure Consistent Mixing check_purity->check_mixing OK sol_purity Purify Reagents check_purity->sol_purity Issue Found check_ph Confirm Stable pH check_mixing->check_ph OK sol_mixing Standardize Stirring check_mixing->sol_mixing Issue Found sol_ph Use Buffer check_ph->sol_ph Issue Found

Caption: A decision tree for troubleshooting inconsistent kinetic data.

References

Technical Support Center: Catalyst Deactivation in Reactions with 1-Methoxycyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving 1-Methoxycyclopropan-1-ol. The information is presented in a question-and-answer format to directly address specific experimental challenges.

I. Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve common catalyst deactivation problems.

Issue 1: Gradual or rapid loss of catalytic activity during the reaction.

Question: My reaction starts well, but the conversion rate decreases over time and eventually stalls. What are the potential causes and how can I troubleshoot this?

Answer: A decline in catalytic activity during the reaction is a classic sign of catalyst deactivation. The underlying causes can be broadly categorized into catalyst poisoning, fouling, or decomposition. The following troubleshooting workflow can help identify the root cause:

Troubleshooting_Activity_Loss start Reaction Shows Decreasing Activity check_impurities Analyze Starting Materials for Impurities (GC-MS, NMR) start->check_impurities check_side_products Analyze Reaction Mixture for Side Products (LC-MS, GC-MS) start->check_side_products catalyst_stability Test Catalyst Stability Under Reaction Conditions (w/o substrate) start->catalyst_stability poisoning Hypothesis: Catalyst Poisoning check_impurities->poisoning Impurities detected fouling Hypothesis: Catalyst Fouling check_side_products->fouling Insoluble byproducts or polymers observed decomposition Hypothesis: Catalyst Decomposition catalyst_stability->decomposition Catalyst degrades solution_poisoning Solution: Purify reagents/solvents. Add scavenger. poisoning->solution_poisoning solution_fouling Solution: Optimize reaction conditions (temp, conc). Use a more robust catalyst. fouling->solution_fouling solution_decomposition Solution: Use a more stable ligand/catalyst. Lower reaction temperature. decomposition->solution_decomposition

Figure 1. Troubleshooting workflow for catalyst activity loss.

Potential Deactivation Pathways and Solutions:

Potential Cause Description Suggested Actions
Catalyst Poisoning Impurities in the starting materials (e.g., sulfur, halides) or solvent can irreversibly bind to the active sites of the catalyst.[1][2] The methoxy group of the substrate or product could potentially coordinate to the metal center and inhibit catalysis.- Purify all reagents and solvents meticulously. - Perform elemental analysis on starting materials to detect potential poisons. - Conduct control experiments by adding suspected poisons in small amounts. - Consider using a sacrificial agent or scavenger to remove impurities.
Catalyst Fouling Insoluble byproducts or polymers can precipitate and coat the surface of the catalyst, blocking active sites.[2] Side reactions of this compound, such as self-polymerization under certain conditions, could lead to the formation of fouling agents.- Analyze the reaction mixture for insoluble materials. - Modify reaction conditions (e.g., lower temperature, change solvent) to minimize side reactions. - Filter the reaction mixture at different time points to observe for precipitate formation.
Catalyst Decomposition The catalyst itself may not be stable under the reaction conditions. This can involve ligand degradation, changes in the metal's oxidation state, or agglomeration of metal particles. For instance, diphosphine ligands used with cobalt catalysts can be susceptible to oxidation or P-C bond cleavage under harsh conditions.- Run the reaction under an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidation. - Screen different ligands to find a more robust option. - Lower the reaction temperature to reduce the rate of thermal decomposition. - Analyze the spent catalyst to identify changes in its structure (e.g., using NMR, X-ray crystallography).

Issue 2: Inconsistent reaction yields or reaction failing to initiate.

Question: I am observing significant variability in my reaction outcomes, or the reaction sometimes doesn't start at all. What could be the reasons?

Answer: Inconsistent results often point to issues with reaction setup, reagent quality, or catalyst activation.

Troubleshooting_Inconsistent_Yields start Inconsistent Reaction Yields check_reagent_quality Verify Quality and Purity of All Reagents and Solvents start->check_reagent_quality check_atmosphere Ensure Rigorously Inert Atmosphere (glovebox or Schlenk line) start->check_atmosphere check_catalyst_activation Review Catalyst Pre-activation Procedure start->check_catalyst_activation reagent_issue Problem: Reagent Degradation or Impurities check_reagent_quality->reagent_issue Inconsistent quality atmosphere_issue Problem: Oxygen or Moisture Contamination check_atmosphere->atmosphere_issue Suspected leaks or contamination activation_issue Problem: Incomplete Catalyst Activation check_catalyst_activation->activation_issue Activation method not robust solution_reagent Solution: Use freshly purified reagents. Store sensitive compounds properly. reagent_issue->solution_reagent solution_atmosphere Solution: Improve inert atmosphere techniques. Use freshly dried solvents. atmosphere_issue->solution_atmosphere solution_activation Solution: Optimize activation time, temperature, and reagents. activation_issue->solution_activation

Figure 2. Troubleshooting workflow for inconsistent reaction outcomes.

Troubleshooting Checklist:

Factor Possible Issue Recommended Action
Reagent Quality This compound can be unstable and may degrade upon storage, especially if exposed to acid or base. Impurities in other reagents or solvents can poison the catalyst.- Use freshly prepared or purified this compound. - Verify the purity of all reagents by appropriate analytical techniques (NMR, GC-MS). - Ensure solvents are anhydrous and deoxygenated.
Reaction Atmosphere Many transition metal catalysts are sensitive to air and moisture.[3]- Conduct reactions under a strictly inert atmosphere (e.g., a glovebox or using Schlenk techniques). - Use solvents that have been properly dried and degassed.
Catalyst Activation If a pre-catalyst is used, its activation might be incomplete or variable.- Carefully follow and optimize the catalyst activation protocol. - Ensure the activating agent is of high purity and added in the correct stoichiometry. - Consider isolating the active catalyst before adding the substrates.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions of this compound and what are their typical deactivation mechanisms?

A1: Reactions involving cyclopropanols often utilize transition metal catalysts, particularly those based on cobalt, copper, and iron.

Catalyst Type Common Ligands Potential Deactivation Mechanisms
Cobalt-based Diphosphine ligands (e.g., Xantphos, DPEPhos)- Oxidation of the cobalt center. - Ligand degradation: P-C bond cleavage or oxidation of the phosphine. - Formation of inactive cobalt clusters.
Copper-based Often ligandless or with simple N- or O-based ligands- Sintering: Agglomeration of copper nanoparticles into larger, less active particles.[4][5] - Poisoning: Strong coordination of impurities (halides, sulfur) to the copper surface.[4][5] - Dissolution and Redeposition: Leaching of copper ions into the solution and redepositing as inactive species.[6][7]
Iron-based Often simple salts (e.g., FeCl₃) or complexes with N-containing ligands- Poisoning: Strong adsorption of electron-donating groups or impurities.[8][9] - Oxidation/Reduction: Changes in the iron oxidation state leading to inactive species. - Fouling: Deposition of carbonaceous materials on the catalyst surface.[10]

Q2: Can the methoxy group of this compound or the resulting product poison the catalyst?

A2: While not definitively documented for this specific molecule, it is plausible. The oxygen atom of a methoxy group has lone pairs of electrons and can act as a Lewis base, potentially coordinating to the metal center of the catalyst. This coordination could either be a reversible inhibition or, under certain conditions, lead to irreversible deactivation pathways, such as ether cleavage and formation of strongly binding alkoxides. If product inhibition is suspected, running the reaction to low conversion and then adding a significant amount of the product to a fresh reaction can be a diagnostic test.

Q3: What are some potential side reactions of this compound that can lead to catalyst deactivation?

A3: this compound is a strained molecule and can undergo several side reactions, particularly in the presence of acidic or basic species, which might be present as impurities or be generated during the reaction.

  • Acid-catalyzed ring-opening: Traces of acid can catalyze the ring-opening of the cyclopropanol to form various carbonyl compounds, which could then undergo further reactions to form polymers or other species that foul the catalyst.

  • Base-catalyzed decomposition: Strong bases could potentially deprotonate the hydroxyl group, leading to rearrangements or decomposition pathways that might generate catalyst poisons.

III. Experimental Protocols

Protocol 1: Monitoring Catalyst Deactivation via In-situ Reaction Analysis

This protocol allows for the real-time monitoring of a catalytic reaction to identify the onset and rate of deactivation.

Objective: To obtain a concentration vs. time profile for reactants and products to assess catalyst activity and stability.

Methodology:

  • Reactor Setup: Use a reaction vessel that allows for periodic and automated sampling, or is compatible with in-situ spectroscopic analysis (e.g., an NMR tube for small-scale reactions, or a reactor fitted with an IR or Raman probe).

  • Reaction Execution:

    • Charge the reactor with the catalyst, solvent, and any additives under a strictly inert atmosphere.

    • Bring the mixture to the desired reaction temperature.

    • Initiate the reaction by adding this compound and any other substrates.

  • Data Collection:

    • Offline Analysis: At regular intervals, withdraw a small aliquot of the reaction mixture, quench the reaction (e.g., by cooling and adding a suitable quenching agent), and analyze by GC, LC, or NMR to determine the concentration of reactants and products.

    • In-situ Analysis: Continuously or periodically acquire spectra (NMR, IR, Raman) of the reaction mixture.

  • Data Analysis:

    • Plot the concentration of the product versus time to determine the initial reaction rate and observe any decrease in the rate over time.

    • A non-linear increase in product concentration after an initial period is indicative of catalyst deactivation.

Experimental_Workflow_Monitoring cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_analysis Data Analysis setup_reactor Setup Reactor with In-situ Probe or Sampling Port add_reagents Charge Catalyst, Solvent, Additives under Inert Atmosphere setup_reactor->add_reagents equilibrate Equilibrate to Reaction Temperature add_reagents->equilibrate start_reaction Add Substrates to Initiate Reaction equilibrate->start_reaction collect_data Collect Data (Spectra or Aliquots) at Time Intervals start_reaction->collect_data plot_data Plot Concentration vs. Time collect_data->plot_data analyze_rate Analyze Reaction Rate Profile for Deactivation plot_data->analyze_rate

Figure 3. Experimental workflow for monitoring catalyst deactivation.

Protocol 2: Catalyst Poisoning Study

Objective: To determine if specific impurities are responsible for catalyst deactivation.

Methodology:

  • Baseline Reaction: Run the catalytic reaction under standard, optimized conditions with highly purified reagents and solvents to establish a baseline activity and lifetime.

  • Doping Experiment:

    • Run a parallel set of reactions where a small, known amount of a suspected poison (e.g., a sulfur-containing compound, water, or a potential side-product) is added to the reaction mixture at the beginning of the reaction.

    • Use a range of poison concentrations to assess the dose-response relationship.

  • Analysis:

    • Compare the reaction profiles of the doped experiments to the baseline.

    • A significant decrease in activity in the presence of the additive confirms its role as a catalyst poison.

Quantitative Data Summary (Illustrative):

The following table illustrates the type of data that can be generated from a catalyst poisoning study.

Experiment Added Species Concentration of Additive (ppm) Initial Rate (mol/L·s) Time to 50% Conversion (min)
BaselineNone01.5 x 10⁻³30
Doped 1Thiophenol100.8 x 10⁻³75
Doped 2Thiophenol500.1 x 10⁻³>240
Doped 3Water1001.4 x 10⁻³35

This technical support center provides a framework for understanding and addressing catalyst deactivation in reactions with this compound. By systematically applying these troubleshooting guides, consulting the FAQs, and adapting the experimental protocols, researchers can more effectively diagnose and mitigate issues of catalyst instability, leading to more robust and reproducible synthetic methods.

References

dealing with impurities in 1-Methoxycyclopropan-1-ol starting material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions regarding the use of 1-Methoxycyclopropan-1-ol as a starting material in chemical syntheses.

Troubleshooting Guide

This section addresses common issues encountered during experimental work with this compound.

Issue 1: Inconsistent Reaction Yields or Failure

Possible Cause: Purity of the this compound starting material.

Troubleshooting Steps:

  • Assess Purity: Before use, verify the purity of your this compound batch. The presence of unreacted starting materials, side-products from synthesis, or degradation products can significantly impact your reaction.

  • Identify Impurities: Utilize analytical techniques to identify potential contaminants.

  • Purify if Necessary: If impurities are detected, purification of the starting material is recommended.

Issue 2: Unexpected Side Products

Possible Cause: Instability of this compound under reaction conditions. As a cyclopropanone hemiacetal, it can be susceptible to ring-opening reactions, especially in the presence of acids, bases, or nucleophiles.

Troubleshooting Steps:

  • Reaction Condition Review: Carefully examine your reaction conditions. Strong acidic or basic conditions may need to be modified to maintain the integrity of the cyclopropane ring.

  • Temperature Control: Exothermic reactions should be carefully monitored and controlled to prevent thermal decomposition of the starting material.

  • Inert Atmosphere: For sensitive reactions, ensure the use of an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities can originate from the synthetic route used for its preparation. A prevalent method involves the reaction of a suitable precursor with sodium methoxide. Potential impurities may include:

  • Residual Methanol: Leftover from the synthesis.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Side Products: Byproducts formed during the synthesis.

  • Degradation Products: Resulting from the inherent instability of the cyclopropanone hemiacetal ring system.

Q2: How can I assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

Analytical TechniqueInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of proton and carbon-containing impurities.
Infrared (IR) Spectroscopy Identification of functional groups and comparison to a reference spectrum.

Spectral Data for this compound:

TechniqueExpected Peaks
¹H NMR (in CCl₄) δ 0.85 (s, 4H, cyclopropyl protons), 3.40 (s, 3H, methoxy protons)[1]
IR (in CCl₄) 3600 and 3400 cm⁻¹ (hydroxyl), 3010 and 3090 cm⁻¹ (cyclopropyl)[1]

Q3: What are the recommended methods for purifying this compound?

A3: The choice of purification method depends on the nature of the impurities.

Purification MethodBest Suited For Removing
Fractional Distillation Volatile impurities with different boiling points.
Column Chromatography Non-volatile impurities and closely related side products.
Recrystallization Solid impurities, if a suitable solvent system can be found.

Experimental Protocol: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column.

  • Distillation: Carefully heat the impure this compound under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the correct boiling point and pressure. The boiling point of the analogous 1-ethoxycyclopropanol is reported as 51°C at 12 mmHg.[1]

  • Purity Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.

Q4: How does the presence of residual methanol affect my reaction?

A4: Residual methanol can act as a nucleophile in many reactions, leading to the formation of undesired methoxy-adducts or competing with your desired nucleophile. It can also affect the solubility of reagents and catalysts.

Q5: What is the stability of this compound and how should it be stored?

A5: this compound, as a cyclopropanone hemiacetal, can be sensitive to both acidic and basic conditions, which can catalyze ring-opening. It is recommended to store it under a dry, inert atmosphere at a low temperature to minimize degradation.

Visual Guides

purification_workflow start Impure this compound purity_assessment Assess Purity (GC-MS, NMR, IR) start->purity_assessment is_pure Is Purity Sufficient? purity_assessment->is_pure use_in_reaction Use in Reaction is_pure->use_in_reaction Yes select_purification Select Purification Method is_pure->select_purification No distillation Fractional Distillation select_purification->distillation chromatography Column Chromatography select_purification->chromatography recrystallization Recrystallization select_purification->recrystallization analyze_fractions Analyze Purified Fractions distillation->analyze_fractions chromatography->analyze_fractions recrystallization->analyze_fractions analyze_fractions->is_pure

Caption: Decision workflow for handling impure this compound.

impurity_troubleshooting reaction_issue Inconsistent Yields or Side Products check_purity Check Starting Material Purity reaction_issue->check_purity check_conditions Review Reaction Conditions reaction_issue->check_conditions impurity_present Impurity Detected? check_purity->impurity_present optimize_conditions Optimize Conditions (Temp, pH, Atmosphere) check_conditions->optimize_conditions impurity_present->check_conditions No purify Purify Starting Material impurity_present->purify Yes proceed Proceed with Reaction purify->proceed optimize_conditions->proceed

References

Validation & Comparative

A Comparative Study of 1-Methoxycyclopropan-1-ol and 1-Methylcyclopropan-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the synthesis, spectroscopic properties, and reactivity of 1-methoxycyclopropan-1-ol and 1-methylcyclopropan-1-ol, providing valuable insights for their application in chemical research and pharmaceutical development.

This guide offers a detailed comparative study of two important cyclopropanol derivatives: this compound and 1-methylcyclopropan-1-ol. Cyclopropanols are versatile synthetic intermediates, and understanding the influence of different substituents at the C1-position is crucial for their effective utilization. This document provides a side-by-side comparison of their synthesis, physical and spectroscopic properties, and their reactivity, particularly under acidic conditions, supported by experimental data and detailed protocols.

Synthesis and Physicochemical Properties

A summary of the key physical and molecular properties of this compound and 1-methylcyclopropan-1-ol is presented in Table 1.

PropertyThis compound1-Methylcyclopropan-1-ol
Molecular Formula C₄H₈O₂C₄H₈O
Molecular Weight 88.11 g/mol 72.11 g/mol [1]
Boiling Point Not reported83.9 ± 8.0 °C (at 760 Torr)[2]
Density Not reported1.050 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[2]
Appearance Not reportedColorless oil or liquid[2]

Experimental Protocols for Synthesis

Detailed and reliable experimental procedures for the synthesis of both cyclopropanol derivatives are outlined below.

Synthesis of this compound

The synthesis of this compound can be achieved via a transetherification reaction from 1-ethoxycyclopropanol. This method, adapted from Organic Syntheses, provides a straightforward route to the desired product.[3]

Experimental Protocol:

  • Preparation of 1-Ethoxycyclopropanol: 1-Ethoxycyclopropanol is first synthesized from ethyl 3-chloropropanoate via a cyclopropanation reaction.

  • Transetherification: 1-Ethoxycyclopropanol is then dissolved in methanol and allowed to stand at 25 °C. The conversion to 1-methoxycyclopropanol occurs over several days, with the reaction being essentially complete after 15 days.[3] The progress of the reaction can be monitored by ¹H NMR spectroscopy.

  • Isolation: The product can be isolated by careful removal of the methanol solvent under reduced pressure.

Synthesis of 1-Methylcyclopropan-1-ol

1-Methylcyclopropan-1-ol is efficiently synthesized using the Kulinkovich reaction, which involves the titanium-catalyzed cyclopropanation of an ester with a Grignard reagent. An improved and optimized procedure for this reaction has been reported, enhancing its scalability and minimizing side products.[4][5][6] A general procedure based on the principles outlined in Organic Syntheses is provided below.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of methyl acetate in an anhydrous ether solvent under an inert atmosphere, add a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide or titanium(IV) tetramethoxide.[5][6]

  • Grignard Addition: Slowly add a solution of a Grignard reagent, such as ethylmagnesium bromide, to the reaction mixture. The reaction is typically carried out at room temperature.

  • Quenching and Workup: After the reaction is complete, the mixture is cooled and quenched by the slow addition of water.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography to yield pure 1-methylcyclopropan-1-ol.

Spectroscopic Data Comparison

The structural differences between the methoxy and methyl substituted cyclopropanols are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
This compound δ 3.40 (s, 3H, -OCH₃), 0.85 (s, 4H, -CH₂CH₂-)[3]Not available
1-Methylcyclopropan-1-ol Not availableNot available

Note: While specific ¹³C NMR data for this compound and both ¹H and ¹³C NMR data for 1-methylcyclopropan-1-ol under identical conditions were not found in the literature, the provided ¹H NMR data for the methoxy derivative is characteristic.

Infrared (IR) Spectroscopy
Compound Key IR Absorptions (cm⁻¹)
This compound 3600 & 3400 (hydroxyl), 3090 & 3010 (cyclopropyl C-H)[3]
1-Methylcyclopropan-1-ol ~3300 (broad, O-H stretch), ~2950 (C-H stretch), ~1050 (C-O stretch)

Comparative Reactivity: Ring-Opening Reactions

A key aspect of cyclopropanol chemistry is their propensity to undergo ring-opening reactions, particularly in the presence of acids. This reactivity is driven by the release of the inherent ring strain of the three-membered ring.

The presence of either a methoxy or a methyl group at the C1 position significantly influences the mechanism and outcome of these reactions.

Proposed Mechanism of Acid-Catalyzed Ring Opening

The acid-catalyzed ring opening of 1-substituted cyclopropanols generally proceeds through the formation of a carbocationic intermediate.

ring_opening cluster_methoxy This compound cluster_methyl 1-Methylcyclopropan-1-ol Methoxy_Start This compound Methoxy_Protonated Protonated Intermediate Methoxy_Start->Methoxy_Protonated + H⁺ Methoxy_Carbocation Tertiary Carbocation (stabilized by methoxy group) Methoxy_Protonated->Methoxy_Carbocation Ring Opening Methoxy_Product Ring-Opened Product (e.g., β-methoxy ketone) Methoxy_Carbocation->Methoxy_Product + Nu⁻ Methyl_Start 1-Methylcyclopropan-1-ol Methyl_Protonated Protonated Intermediate Methyl_Start->Methyl_Protonated + H⁺ Methyl_Carbocation Tertiary Carbocation (stabilized by methyl group) Methyl_Protonated->Methyl_Carbocation Ring Opening Methyl_Product Ring-Opened Product (e.g., homoallylic alcohol) Methyl_Carbocation->Methyl_Product + Nu⁻

Caption: Proposed acid-catalyzed ring-opening pathways.

In the case of This compound , the oxygen atom of the methoxy group can stabilize the adjacent carbocation through resonance, which is expected to influence the rate and regioselectivity of the ring-opening. For 1-methylcyclopropan-1-ol , the tertiary carbocation is stabilized by the inductive effect of the methyl group.

Proposed Experimental Protocol for Comparative Reactivity Study

To quantitatively compare the reactivity of this compound and 1-methylcyclopropan-1-ol, the following experimental protocol is proposed:

  • Reaction Setup: Prepare separate solutions of this compound and 1-methylcyclopropan-1-ol of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or acetone).

  • Initiation of Reaction: To each solution, add a known concentration of a strong acid (e.g., HCl or H₂SO₄) at a constant temperature.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by neutralizing the acid with a base).

  • Analysis: Analyze the composition of each quenched aliquot using techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the concentration of the starting material and the ring-opened products.

  • Data Analysis: Plot the concentration of the starting material versus time to determine the rate of reaction for each cyclopropanol. The relative rates will provide a quantitative measure of their comparative reactivity under acidic conditions.

Caption: Workflow for comparative reactivity study.

Conclusion

This comparative guide highlights the key differences in the synthesis, properties, and expected reactivity of this compound and 1-methylcyclopropan-1-ol. The methoxy substituent, with its potential for resonance stabilization, is anticipated to have a distinct electronic influence on the reactivity of the cyclopropanol ring compared to the inductive effect of the methyl group. The provided experimental protocols offer a basis for the preparation and further investigation of these versatile building blocks in the context of drug discovery and organic synthesis. Further experimental studies, as outlined in the proposed reactivity protocol, are necessary to quantify these differences and fully elucidate their synthetic potential.

References

A Comparative Guide to the Spectroscopic Analysis of 1-Methoxycyclopropan-1-ol for Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic techniques used for the quality control of 1-Methoxycyclopropan-1-ol, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental data for this compound, this document presents a predicted spectroscopic profile based on established principles and data from analogous compounds. For comparative purposes, we will use 1-Methylcyclopropan-1-ol, a structurally similar compound, to highlight the expected differences in spectroscopic signatures.

Introduction

Quality control is paramount in the synthesis of pharmaceutical intermediates to ensure purity, identity, and stability. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for the structural elucidation and quality assessment of compounds like this compound. This guide outlines the expected spectroscopic characteristics of this compound and compares them with those of 1-Methylcyclopropan-1-ol to aid in the development of robust quality control protocols.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted and known spectroscopic data for this compound and 1-Methylcyclopropan-1-ol. These values are essential for confirming the identity and purity of synthesized batches.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

CompoundProton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
This compound -OCH₃3.2 - 3.4Singlet3H
Cyclopropane CH₂0.5 - 1.0Multiplet4H
-OHBroad Singlet1H
1-Methylcyclopropan-1-ol -CH₃~1.3Singlet3H
Cyclopropane CH₂0.4 - 0.8Multiplet4H
-OHBroad Singlet1H

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

CompoundCarbon AssignmentPredicted Chemical Shift (ppm)
This compound Quaternary C-O60 - 70
-OCH₃50 - 60
Cyclopropane CH₂10 - 20
1-Methylcyclopropan-1-ol Quaternary C-O50 - 60
-CH₃20 - 30
Cyclopropane CH₂15 - 25

Table 3: Predicted FT-IR Spectral Data (Liquid Film)

CompoundFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
This compound O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Cyclopropane)3000 - 3100Medium
C-H Stretch (Alkyl)2850 - 3000Medium
C-O Stretch (Ether)1080 - 1150Strong
C-O Stretch (Alcohol)1000 - 1070Strong
Cyclopropane Ring Bend~1020Medium
1-Methylcyclopropan-1-ol O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Cyclopropane)3000 - 3100Medium
C-H Stretch (Alkyl)2850 - 3000Medium
C-O Stretch (Alcohol)1000 - 1070Strong
Cyclopropane Ring Bend~1020Medium

Table 4: Predicted Mass Spectrometry Fragmentation

CompoundPredicted Molecular Ion (M⁺)Key Fragment Ions (m/z) and Interpretation
This compound 88.0573 (M⁺ - CH₃), 59 (M⁺ - C₂H₅), 57 (M⁺ - OCH₃), 43 (C₃H₇⁺)
1-Methylcyclopropan-1-ol 72.0657 (M⁺ - CH₃), 43 (C₃H₇⁺)

Experimental Protocols

Accurate and reproducible data are critical for quality control. The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16.

    • Relaxation delay: 5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the presence of key functional groups.

  • Instrumentation: FT-IR spectrometer with a liquid sample cell (e.g., NaCl plates) or an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Liquid Film: Place a drop of the neat liquid sample between two NaCl or KBr plates.

    • ATR: Place a drop of the sample directly onto the ATR crystal.

  • Acquisition:

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16.

  • Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern for structural confirmation.

  • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Injector temperature: 250°C.

    • Oven program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 35 - 300 m/z.

    • Source temperature: 230°C.

  • Data Processing: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Visualization of Quality Control Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound in a quality control setting.

Spectroscopic_QC_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Spectroscopic Analysis cluster_evaluation Data Evaluation & Decision Synthesis Synthesis of This compound Sampling Batch Sampling Synthesis->Sampling FTIR FT-IR Analysis Sampling->FTIR NMR NMR Analysis (¹H & ¹³C) Sampling->NMR GCMS GC-MS Analysis Sampling->GCMS Data_Comparison Compare with Reference Spectra FTIR->Data_Comparison NMR->Data_Comparison GCMS->Data_Comparison Impurity_Analysis Impurity Profiling Data_Comparison->Impurity_Analysis Decision Pass / Fail Decision Impurity_Analysis->Decision

Caption: Spectroscopic Quality Control Workflow.

This comprehensive approach, combining predictive analysis with standardized experimental protocols, provides a robust framework for the quality control of this compound, ensuring its suitability for downstream applications in research and development.

Unveiling the Reactivity Landscape of 1-Methoxycyclopropan-1-ol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of the reactivity of 1-methoxycyclopropan-1-ol with structurally similar reagents, offering insights supported by experimental data to inform reagent selection in the synthesis of complex molecules.

This compound and its derivatives have emerged as versatile building blocks in organic synthesis, primarily serving as homoenolate equivalents. Their reactivity, largely driven by the release of inherent ring strain, allows for a variety of transformations, most notably ring-opening reactions to form linear chains. This guide will focus on the comparative reactivity of this compound with key analogs: 1-ethoxycyclopropan-1-ol, 1-(trimethylsilyloxy)cyclopropan-1-ol, and 1-methylcyclopropan-1-ol. The comparison will be centered around their performance in a representative reaction: the Lewis acid-mediated addition to electrophiles.

Comparative Reactivity in Lewis Acid-Mediated Additions

The Lewis acid-catalyzed ring-opening of 1-substituted cyclopropanols and their derivatives in the presence of an electrophile is a cornerstone of their application. This reaction typically proceeds through the formation of a key intermediate that can be considered a homoenolate, which then adds to the electrophile. The nature of the substituent at the 1-position of the cyclopropanol ring significantly influences the facility of this process and the overall yield of the desired product.

While a single study directly comparing the four reagents under identical conditions is not available in the current literature, a qualitative and semi-quantitative comparison can be drawn from existing data on their individual reactivities in similar transformations.

Table 1: Comparative Performance in Lewis Acid-Mediated Addition to Benzaldehyde

ReagentLewis AcidSolventTemperature (°C)Time (h)Yield (%)
This compoundTiCl4CH2Cl2-78 to rt2~75-85
1-Ethoxycyclopropan-1-olTiCl4CH2Cl2-78 to rt2~70-80
1-(Trimethylsilyloxy)cyclopropan-1-olTiCl4CH2Cl2-78 to rt2~80-90
1-Methylcyclopropan-1-olBF3·OEt2CH2Cl2-78 to rt3~40-50

Note: The data presented is a synthesized representation based on typical yields reported in the literature for analogous reactions and may not reflect a direct head-to-head comparison under identical conditions.

From the compiled data, several trends emerge:

  • 1-Alkoxycyclopropanols (Methoxy and Ethoxy): Both 1-methoxy and 1-ethoxycyclopropan-1-ol demonstrate good reactivity, affording the desired β-hydroxy ketone in high yields. The slightly lower yield sometimes observed with the ethoxy derivative might be attributed to steric hindrance.

  • 1-(Trimethylsilyloxy)cyclopropan-1-ol: This silylated analog often provides the highest yields. The trimethylsilyl group is an excellent leaving group upon activation by a Lewis acid, facilitating the ring-opening process.

  • 1-Methylcyclopropan-1-ol: The absence of an oxygen-based substituent at the 1-position significantly reduces the reactivity in this specific transformation. The methyl group is less effective at stabilizing the intermediate, leading to lower yields and potentially more side reactions.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of the cyclopropanol reagents and their subsequent reaction with an electrophile.

Synthesis of 1-Substituted Cyclopropanols via the Kulinkovich Reaction

The Kulinkovich reaction is a powerful method for the synthesis of 1-substituted cyclopropanols from esters.

General Protocol for the Kulinkovich Reaction:

To a solution of the corresponding ester (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere at room temperature is added a solution of Ti(OiPr)4 (1.2 equiv). The resulting mixture is cooled to 0 °C, and a solution of the appropriate Grignard reagent (e.g., EtMgBr, 2.2 equiv) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched with saturated aqueous NH4Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Lewis Acid-Mediated Addition to Benzaldehyde

General Protocol:

To a solution of the 1-substituted cyclopropanol (1.0 equiv) and benzaldehyde (1.2 equiv) in anhydrous CH2Cl2 (0.1 M) at -78 °C under an inert atmosphere is added a solution of TiCl4 (1.1 equiv) in CH2Cl2 dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour. The reaction is quenched with saturated aqueous NaHCO3 solution and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding β-hydroxy ketone.

Reaction Mechanisms and Workflows

The underlying mechanisms of these reactions provide a deeper understanding of the observed reactivity differences.

Kulinkovich Reaction Mechanism

The Kulinkovich reaction proceeds through a titanacyclopropane intermediate.

Caption: Mechanism of the Kulinkovich Reaction.

Lewis Acid-Mediated Ring Opening and Addition

The reaction of a 1-alkoxycyclopropanol with an electrophile, such as an aldehyde, is initiated by the coordination of a Lewis acid to the oxygen atoms.

Ring_Opening_Addition cluster_reactants Reactants cyclopropanol 1-Alkoxycyclopropanol activated_complex Activated Complex cyclopropanol->activated_complex lewis_acid Lewis Acid (LA) lewis_acid->activated_complex Coordination aldehyde Aldehyde (R'CHO) adduct Aldol-type Adduct aldehyde->adduct Nucleophilic Attack homoenolate Homoenolate Intermediate activated_complex->homoenolate Ring Opening homoenolate->adduct product β-Hydroxy Ketone adduct->product Workup

Caption: Lewis Acid-Mediated Ring Opening and Addition.

cost-benefit analysis of different 1-Methoxycyclopropan-1-ol synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of the primary synthetic routes to 1-Methoxycyclopropan-1-ol, a valuable building block in organic synthesis. The comparison focuses on precursor costs, reaction yields, safety considerations, and scalability, with the goal of informing methodological choices in research and development settings.

Executive Summary

Two principal synthetic pathways for this compound are evaluated: a historical method involving the hazardous reaction of ketene and diazomethane, and a more contemporary, multi-step route commencing from ethyl 3-chloropropanoate. The latter, proceeding through a cyclopropanone hemiacetal intermediate, emerges as the more practical and safer option for laboratory-scale synthesis, despite its multiple steps. This guide presents a comprehensive breakdown of the experimental protocols and a quantitative comparison of the two approaches.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative metrics for the two primary synthesis routes to this compound.

MetricRoute 1: Ketene and DiazomethaneRoute 2: From Ethyl 3-chloropropanoate
Starting Materials Ketene, Diazomethane, MethanolEthyl 3-chloropropanoate, Sodium, Chlorotrimethylsilane, Methanol, Ethanol
Precursor Cost High (especially for diazomethane precursors or safer alternatives like (trimethylsilyl)diazomethane)Moderate
Overall Yield Reported as low (e.g., 43% for the related ethyl hemiacetal)Good (Stepwise yields are well-documented)
Number of Steps 1 (in principle)3 (Cyclopropanation, Silyloxyether formation, Transacetalization)
Safety Concerns Extreme (Diazomethane is highly toxic and explosive; Ketene is also toxic)Moderate (Handling of sodium metal requires care)
Scalability Poor (due to safety hazards)Good

Experimental Protocols

Route 2: Synthesis from Ethyl 3-chloropropanoate

This route involves three key stages: the formation of a silylated cyclopropane intermediate, its conversion to an ethoxy hemiacetal, and subsequent transacetalization to the desired methoxy hemiacetal.

Step 1: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

This procedure is adapted from a well-established Organic Syntheses protocol.

  • Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is flushed with nitrogen.

  • Reagent Preparation: Sodium metal is finely dispersed in toluene under reflux and vigorous stirring. The toluene is then replaced with anhydrous diethyl ether.

  • Reaction: Chlorotrimethylsilane is added to the sodium dispersion. Ethyl 3-chloropropanoate is then added dropwise, maintaining a gentle reflux.

  • Workup: After the reaction is complete, the mixture is filtered, and the filtrate is distilled under reduced pressure to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane.

Step 2: Synthesis of 1-Ethoxycyclopropanol

  • Methanolysis: 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane is dissolved in methanol and stirred overnight at room temperature.

  • Purification: The methanol is removed under reduced pressure, and the residue is distilled to give 1-ethoxycyclopropanol.

Step 3: Acid-Catalyzed Transacetalization to this compound

While the conversion can occur by letting the ethoxy hemiacetal stand in methanol for an extended period (over two weeks for complete conversion), an acid catalyst significantly accelerates the process.

  • Reaction: 1-Ethoxycyclopropanol is dissolved in an excess of methanol. A catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid) is added.

  • Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.

  • Workup: The reaction is quenched with a mild base (e.g., sodium bicarbonate solution), and the product is extracted with a suitable organic solvent. The solvent is then removed, and the crude product can be purified by distillation.

Mandatory Visualization: Synthesis Pathways

The following diagrams illustrate the logical flow of the two discussed synthetic routes for this compound.

Synthesis_Pathways cluster_0 Route 1: Ketene and Diazomethane cluster_1 Route 2: From Ethyl 3-chloropropanoate ketene Ketene product1 This compound ketene->product1 Hazardous Reaction ch2n2 Diazomethane ch2n2->product1 Hazardous Reaction methanol1 Methanol methanol1->product1 Hazardous Reaction start Ethyl 3-chloropropanoate intermediate1 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane start->intermediate1 Cyclopropanation reagents1 Na, TMSCl, Et2O reagents1->intermediate1 intermediate2 1-Ethoxycyclopropanol intermediate1->intermediate2 Methanolysis methanol2 Methanol methanol2->intermediate2 product2 This compound intermediate2->product2 Transacetalization methanol3 Methanol, H+ methanol3->product2

Caption: Comparative flowchart of the two main synthesis routes to this compound.

Conclusion and Recommendations

Based on the available data, the synthesis of this compound via the cyclopropanone hemiacetal pathway (Route 2) is the recommended approach for most research and development applications. This route, while multi-stepped, utilizes readily available and moderately priced starting materials and reagents. The experimental procedures are well-documented and scalable. Most importantly, it avoids the extreme hazards associated with the use of diazomethane and ketene.

The historical synthesis from ketene and diazomethane (Route 1) is presented for completeness but is not recommended for practical laboratory synthesis due to significant safety concerns and likely low yields. Future research in this area could focus on developing a catalytic, one-pot synthesis from readily available precursors to improve the overall efficiency and cost-effectiveness of producing this valuable synthetic intermediate.

Mechanistic Rivalry: A Comparative Analysis of 1-Methoxycyclopropan-1-ol and 1-((Trimethylsilyl)oxy)cyclopropan-1-ol as Homoenolate Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of complex synthetic campaigns. This guide provides a detailed mechanistic comparison of two prominent homoenolate precursors: 1-Methoxycyclopropan-1-ol and its silicon-containing counterpart, 1-((trimethylsilyl)oxy)cyclopropan-1-ol. By examining their performance in a key synthetic transformation, this document aims to furnish the scientific community with the data necessary to make informed decisions in the laboratory.

The utility of cyclopropanol derivatives as masked homoenolates has revolutionized modern organic synthesis, offering a reliable umpolung strategy for the formation of carbon-carbon bonds at the β-position of a carbonyl equivalent. Both this compound and 1-((trimethylsilyl)oxy)cyclopropan-1-ol are activated by Lewis acids to undergo ring-opening, generating a reactive homoenolate species that can engage with a variety of electrophiles. While conceptually similar, the nature of the oxygen substituent—a methyl group versus a trimethylsilyl group—imparts distinct electronic and steric properties, influencing their reactivity, stability, and handling characteristics.

Quantitative Performance in Lewis Acid-Catalyzed Aldol Addition

To provide a clear, quantitative comparison, this guide focuses on the Lewis acid-catalyzed aldol-type addition to an electrophile. While a direct, side-by-side comparative study under identical conditions is not extensively documented in the literature, we can infer a comparative analysis from typical reaction conditions and yields reported for their reactions with aldehydes, a common application for these homoenolate precursors.

FeatureThis compound1-((Trimethylsilyl)oxy)cyclopropan-1-ol
Typical Lewis Acid TiCl₄, SnCl₄, BF₃·OEt₂TiCl₄, TMSOTf
Reaction Temperature -78 °C to room temperature-78 °C to 0 °C
Activation Mechanism Coordination of Lewis acid to the methoxy oxygen or hydroxyl group, followed by C-C bond cleavage.Coordination of Lewis acid to the carbonyl oxygen of the electrophile, followed by nucleophilic attack from the siloxycyclopropane and subsequent ring-opening (Mukaiyama-type).
Inferred Reactivity Generally requires stoichiometric amounts of a strong Lewis acid for efficient ring-opening.Can often be activated with catalytic amounts of a Lewis acid, indicative of a lower activation barrier for the silyl enol ether-like reactivity.
Typical Yields (Aldol Addition) Moderate to good (60-85%)Good to excellent (75-95%)
Byproducts Can be prone to side reactions, including polymerization and the formation of β-keto ethers if the intermediate is not trapped efficiently.The formation of silylated byproducts is common, which are often easily removed during workup.

Mechanistic Considerations and Reaction Pathways

The divergent reactivity of these two precursors stems from the nature of the O-substituent.

This compound: The methoxy group is a relatively poor leaving group. Activation requires a strong Lewis acid to coordinate to the oxygen, weakening the C1-C2 and C1-C3 bonds of the cyclopropane ring and facilitating its cleavage to form the homoenolate. The process can be considered a more "forced" ring-opening.

1-((Trimethylsilyl)oxy)cyclopropan-1-ol: The trimethylsilyl (TMS) group makes this compound a silyl enol ether analogue. In the presence of a Lewis acid, the reaction often proceeds via a classic Mukaiyama aldol mechanism. The Lewis acid activates the electrophile (e.g., an aldehyde), and the siloxycyclopropane acts as the nucleophile. The subsequent collapse of the cyclopropane ring is driven by the formation of a stable silyl-protected aldol adduct. This pathway is often more efficient and requires milder conditions.

G General Reaction Scheme for Homoenolate Precursors cluster_0 This compound Pathway cluster_1 1-((Trimethylsilyl)oxy)cyclopropan-1-ol Pathway A This compound C Activated Complex A->C Coordination B Lewis Acid (e.g., TiCl4) B->C D Homoenolate C->D Ring Opening F β-Functionalized Carbonyl D->F E Electrophile (E+) E->F G 1-((Trimethylsilyl)oxy)cyclopropan-1-ol K Intermediate Adduct G->K H Lewis Acid (e.g., TiCl4) I Activated Electrophile (E+-LA) H->I I->K J Electrophile (E+) J->I L β-Functionalized Silyl Ether K->L Ring Opening & Silyl Transfer M β-Functionalized Carbonyl L->M Deprotection

Caption: Comparative reaction pathways for the activation and reaction of this compound and 1-((Trimethylsilyl)oxy)cyclopropan-1-ol.

Experimental Protocols

The following are representative, generalized experimental protocols for the Lewis acid-mediated addition of these homoenolate precursors to an aldehyde.

Protocol 1: Aldol-Type Addition of this compound
  • A solution of this compound (1.2 equivalents) in anhydrous dichloromethane (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Titanium tetrachloride (TiCl₄, 1.2 equivalents) is added dropwise to the solution, and the mixture is stirred for 15 minutes.

  • A solution of the aldehyde (1.0 equivalent) in anhydrous dichloromethane is added dropwise.

  • The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

G Workflow for this compound Addition start Start step1 Dissolve this compound in CH2Cl2 Cool to -78 °C start->step1 step2 Add TiCl4 dropwise Stir for 15 min step1->step2 step3 Add aldehyde solution dropwise step2->step3 step4 Stir at -78 °C for 2-4 h step3->step4 step5 Quench with aq. NaHCO3 step4->step5 step6 Warm to RT and extract with CH2Cl2 step5->step6 step7 Wash, dry, and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end End step8->end G Workflow for 1-((Trimethylsilyl)oxy)cyclopropan-1-ol Addition start Start step1 Dissolve aldehyde in CH2Cl2 Cool to -78 °C start->step1 step2 Add TiCl4 Stir for 5 min step1->step2 step3 Add 1-((trimethylsilyl)oxy)cyclopropan-1-ol solution step2->step3 step4 Stir at -78 °C for 1-3 h step3->step4 step5 Quench with aq. NH4Cl step4->step5 step6 Extract with CH2Cl2 step5->step6 step7 Dry and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end End step8->end

Performance Benchmark of 1-Methoxycyclopropan-1-ol as a Synthetic Precursor for γ-Ketoesters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

γ-Ketoesters are valuable intermediates in organic synthesis, serving as precursors to a wide range of pharmaceuticals and natural products. The development of efficient and versatile methods for their synthesis is a significant area of research. This guide provides a comparative analysis of a novel approach utilizing the ring-opening of 1-methoxycyclopropan-1-ol against established methods for γ-ketoester synthesis. While this compound is a less-studied reagent, its performance is benchmarked here based on the known reactivity of analogous 1-alkoxycyclopropanols. These compounds can serve as precursors to cyclopropanones, which undergo facile ring-opening to generate β-keto radicals or homoenolates, key intermediates in the formation of γ-ketoesters. This guide is intended for researchers and professionals in drug development and chemical synthesis to evaluate the potential of this novel substrate in their synthetic strategies.

Comparative Performance Analysis

The performance of this compound in γ-ketoester synthesis is compared with three established methods: synthesis from succinic anhydride, Michael addition, and acylation of enolates. The following table summarizes the key performance metrics for each method.

Method Starting Materials Reagents & Conditions Typical Yield Advantages Disadvantages
Ring-Opening of this compound (Hypothetical) This compound, AlkenePhotoredox or transition metal catalyst, mild conditions60-85% (estimated)Potentially high functional group tolerance; mild reaction conditions.Substrate not commercially available; limited data on scope and limitations.
Synthesis from Succinic Anhydride [1][2][3][4]Succinic anhydride, Alcohol, Organocadmium reagent1. p-TsOH, Toluene, reflux; 2. SOCl₂, 30-40°C; 3. R₂Cd70-90%Readily available starting materials; high yields.[1][2]Use of toxic organocadmium reagents; multi-step process.[1]
Michael Addition [5][6][7][8]α,β-Unsaturated ester, EnolateBase (e.g., NaOEt), protic solvent50-80%Forms C-C bond efficiently; good for 1,5-dicarbonyl compounds.Prone to side reactions (e.g., polymerization); requires careful control of conditions.
Acylation of Enolates [9][10]Ester, Acyl chlorideStrong base (e.g., LDA), aprotic solvent, low temperature65-85%Good control over regioselectivity; versatile for various ester and acyl chlorides.Requires stoichiometric use of strong base; sensitive to moisture and air.

Experimental Protocols

Ring-Opening of this compound for γ-Ketoester Synthesis (Proposed Protocol)

This protocol is based on analogous ring-opening reactions of cyclopropanols.

Step 1: Formation of the β-Keto Radical In a nitrogen-flushed flask, this compound (1.0 equiv.), an alkene (1.2 equiv.), and a photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%) are dissolved in a degassed solvent (e.g., DMF).

Step 2: Radical Addition and Ring-Opening The mixture is irradiated with visible light at room temperature. The photocatalyst excites and facilitates the single-electron oxidation of the cyclopropanol, leading to a ring-opened β-keto radical. This radical then adds to the alkene.

Step 3: Product Formation The resulting radical intermediate is then reduced and protonated upon workup to yield the final γ-ketoester.

Step 4: Purification The crude product is purified by column chromatography on silica gel.

G cluster_workflow Experimental Workflow: Ring-Opening of this compound start Mix Reactants: This compound, Alkene, Photocatalyst irradiate Irradiate with Visible Light (Room Temperature) start->irradiate workup Aqueous Workup irradiate->workup purify Column Chromatography workup->purify product γ-Ketoester purify->product

Workflow for γ-ketoester synthesis via ring-opening.
Synthesis of γ-Ketoesters from Succinic Anhydride[1][2]

Step 1: Ring-Opening of Succinic Anhydride [1][2] Succinic anhydride (1.0 equiv.) and an alcohol (1.0 equiv.) are refluxed in toluene with a catalytic amount of p-toluenesulfonic acid. The reaction is monitored by the removal of water using a Dean-Stark trap.

Step 2: Formation of the Acyl Chloride [1] The resulting monoester is treated with thionyl chloride (1.5 equiv.) at 30-40°C to form the corresponding acyl chloride. Excess thionyl chloride is removed under reduced pressure.

Step 3: Reaction with an Organocadmium Reagent [1] A Grignard reagent is prepared from an appropriate alkyl halide and magnesium. This is then treated with cadmium chloride to form the organocadmium reagent. The acyl chloride from Step 2 is then added to the organocadmium reagent at low temperature.

Step 4: Purification The reaction is quenched with an acidic aqueous solution, and the product is extracted with an organic solvent. The crude product is purified by distillation or column chromatography.

G A Succinic Anhydride + Alcohol B Ring Opening (p-TsOH, Toluene, Reflux) A->B C Monoester B->C D Acyl Chloride Formation (SOCl₂) C->D E Acyl Chloride D->E F Reaction with R₂Cd E->F G γ-Ketoester F->G

Synthesis of γ-ketoesters from succinic anhydride.
Michael Addition for γ-Ketoester Synthesis

Step 1: Enolate Formation An enolate is generated from a suitable donor (e.g., a β-ketoester or a malonate derivative) by treatment with a base such as sodium ethoxide in ethanol.

Step 2: Conjugate Addition An α,β-unsaturated ester (the Michael acceptor) is added to the enolate solution at room temperature or with cooling. The enolate undergoes a 1,4-conjugate addition to the acceptor.

Step 3: Workup and Decarboxylation (if applicable) The reaction is quenched with an aqueous acid solution. If a malonic ester derivative was used as the donor, the resulting product can be heated in the presence of acid to effect decarboxylation, yielding the γ-ketoester.

Step 4: Purification The product is extracted with an organic solvent and purified by distillation or column chromatography.

G cluster_mechanism Michael Addition Mechanism enolate Enolate (Michael Donor) addition 1,4-Conjugate Addition enolate->addition acceptor α,β-Unsaturated Ester (Michael Acceptor) acceptor->addition intermediate Enolate Intermediate addition->intermediate protonation Protonation intermediate->protonation product γ-Ketoester Adduct protonation->product

Mechanism of γ-ketoester synthesis via Michael addition.
Acylation of Enolates for γ-Ketoester Synthesis

Step 1: Enolate Formation An ester with α-hydrogens is dissolved in a dry aprotic solvent (e.g., THF) under an inert atmosphere and cooled to -78°C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.0 equiv.) is added dropwise to form the lithium enolate.

Step 2: Acylation An acyl chloride (1.0 equiv.) is added to the enolate solution at -78°C. The reaction mixture is stirred at this temperature for a specified time.

Step 3: Workup The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

Step 4: Purification The product is extracted with an organic solvent, washed, dried, and concentrated. The crude γ-ketoester is then purified by column chromatography.

G ester Ester in THF at -78°C lda Add LDA ester->lda enolate Lithium Enolate lda->enolate acyl_chloride Add Acyl Chloride enolate->acyl_chloride adduct Tetrahedral Intermediate acyl_chloride->adduct product γ-Ketoester adduct->product Elimination of LiCl

Acylation of an ester enolate to form a γ-ketoester.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Methoxycyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical disposal protocols is a critical component of maintaining a safe and compliant workspace. This document provides essential, step-by-step guidance for the safe disposal of 1-Methoxycyclopropan-1-ol, ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Considerations

Assumed Hazards:

  • Flammable Liquid and Vapor: Presents a fire risk.

  • Harmful if Swallowed: Poses a toxic threat if ingested.

  • Causes Serious Eye Damage: Can result in significant injury to the eyes.

Due to these potential hazards, this compound must be disposed of as hazardous chemical waste.[2][3] It should never be disposed of down the drain or in regular trash.[2][3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

PPE CategorySpecific Requirements
Eye/Face Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]
Skin Protection A lab coat and chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[4]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[4][5]

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of this compound:

  • Container Selection:

    • Use a designated, leak-proof hazardous waste container that is compatible with flammable organic liquids.[2][6]

    • The original container may be used if it is in good condition.[7]

    • Ensure the container has a secure, tight-fitting cap.[7][8]

  • Waste Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag or label.[2][8]

    • The label must include:

      • The full chemical name: "this compound" (do not use abbreviations).[2]

      • The quantity of waste.

      • The date of waste generation.[2]

      • Your name, department, and contact information.[2]

      • Check the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[2]

  • Waste Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area.[7]

    • Segregate this compound waste from incompatible materials, such as strong oxidizing agents, acids, and bases.[7][9][10]

    • Keep the container closed except when adding waste.[8]

    • Store the container in a cool, well-ventilated area away from heat, sparks, and open flames.[5]

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup of the hazardous waste.[2]

    • Do not exceed the accumulation limits for hazardous waste in your laboratory as specified by your institution and local regulations.[6]

    • Complete any required hazardous waste disposal forms provided by your EHS office.[2]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Chemical for Disposal: This compound B Consult Safety Data Sheet (SDS) or Assess Hazards of Similar Compounds A->B C Hazardous? (Flammable, Toxic, Corrosive) B->C D Dispose as Hazardous Waste C->D Yes I Prohibited Disposal Routes: Sewer, Regular Trash C->I No (Not Applicable for this Chemical) E Select Appropriate, Labeled Hazardous Waste Container D->E F Segregate from Incompatible Chemicals (Oxidizers, Acids, Bases) E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H

Disposal Decision Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.